Technical Documentation Center

1-Methyl-2-(4-phenoxybenzyl)hydrazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methyl-2-(4-phenoxybenzyl)hydrazine
  • CAS: 1392879-14-9

Core Science & Biosynthesis

Foundational

Pharmacological profile of phenoxybenzyl hydrazine derivatives

An in-depth analysis of phenoxybenzyl hydrazine derivatives requires moving beyond basic structural descriptions to understand the intricate pharmacodynamics, kinetic behavior, and toxicological limitations of this class...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of phenoxybenzyl hydrazine derivatives requires moving beyond basic structural descriptions to understand the intricate pharmacodynamics, kinetic behavior, and toxicological limitations of this class of compounds. As a Senior Application Scientist, I approach these molecules as highly specific, mechanism-based tools. The phenoxybenzyl and related phenoxyethyl hydrazine derivatives represent a pivotal chapter in neuropharmacology—bridging the gap between early, non-selective monoamine oxidase inhibitors (MAOIs) and modern, highly selective neurological therapeutics.

This technical guide deconstructs the pharmacological profile of phenoxybenzyl hydrazine derivatives, detailing their mechanism of action, the causality behind their kinetic evaluation, and the evolutionary shift away from hydrazine "warheads" in modern drug development.

Structural Rationale and Pharmacodynamics

The pharmacological identity of a phenoxybenzyl hydrazine derivative is dictated by two distinct structural domains: the lipophilic tail and the reactive warhead .

  • The Lipophilic Scaffold (Phenoxybenzyl/Phenoxyethyl): The phenoxybenzyl moiety provides a flexible, highly hydrophobic structure that mimics monoamine neurotransmitters (e.g., dopamine, serotonin). This tail is responsible for driving the affinity (

    
    ) toward the Monoamine Oxidase (MAO) active site. Because the substrate cavity of MAO-B is more lipophilic and elongated than that of MAO-A, modifications to the phenoxy ring (such as meta- or para-halogenation) can drastically shift the selectivity index toward MAO-B[1].
    
  • The Reactive Warhead (Hydrazine): The terminal hydrazine group (

    
    ) functions as a suicide inhibitor. It does not merely block the active site; it hijacks the enzyme's own catalytic machinery.
    

When the derivative enters the MAO active site, the enzyme attempts to oxidize the hydrazine just as it would a standard amine substrate. This catalytic error oxidizes the hydrazine into a highly reactive diazene intermediate. The diazene immediately undergoes a nucleophilic attack by the N5 atom of the enzyme's flavin adenine dinucleotide (FAD) cofactor, forming a permanent, covalent adduct. This irreversible alkylation permanently inactivates the enzyme molecule[2].

MAO_Mechanism A Phenoxybenzyl Hydrazine B MAO Active Site (Non-covalent complex) A->B Affinity Binding (Ki) C Oxidation to Diazene Intermediate B->C Enzymatic Oxidation D Covalent Adduct with FAD N5 C->D Nucleophilic Attack (k_inact)

Fig 1: Irreversible inhibition pathway of MAO by hydrazine derivatives via FAD alkylation.

Quantitative Pharmacological Profile

The potency of hydrazine-based MAOIs is historically high, but early derivatives like phenoxypropazine ((1-methyl-2-phenoxyethyl)hydrazine) suffered from a lack of MAO-A/B selectivity[3],[4]. The table below synthesizes the quantitative pharmacological parameters of phenoxy-linked hydrazines and their evolutionary successors, demonstrating the shift from non-selective irreversible binders to highly selective reversible analogues.

CompoundStructural ClassTarget AffinitySelectivityClinical / Experimental Status
Phenelzine (Control)Phenethyl hydrazine

nM
Non-selective MAO-A/BFDA Approved (Clinical Baseline)
Phenoxypropazine Phenoxyethyl hydrazinePotent MAOINon-selective MAO-A/BWithdrawn (Hepatotoxicity)[3],[4]
(2-Phenoxyethyl)hydrazine Phenoxyethyl hydrazine

nM (LSD1)
MAO preferentialExperimental Tool Compound
Safinamide Analogues Phenoxybenzyl amide

nM
High MAO-B SelectivityReversible Evolution[1]

Self-Validating Experimental Workflow: Kinetic Profiling

Standard


 assays are fundamentally flawed for evaluating phenoxybenzyl hydrazines. Because these compounds are irreversible suicide inhibitors, their apparent potency increases artificially with longer pre-incubation times. To achieve scientific integrity, we must utilize a self-validating kinetic protocol that measures the rate of enzyme inactivation (

) and the dissociation constant of the initial non-covalent complex (

).
Step-by-Step Methodology: Radiometric MAO Time-Dependent Assay

Causality Check: This protocol uses a Kitz-Wilson transformation. By measuring activity across multiple time points and concentrations, the system internally validates whether the inhibition is reversible (parallel lines) or irreversible (time-dependent exponential decay), ensuring absolute data trustworthiness.

  • Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B in 50 mM potassium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL.

    • Rationale: Maintaining physiological pH ensures the FAD cofactor remains in its optimal redox state for the initial catalytic oxidation of the hydrazine warhead.

  • Inhibitor Pre-incubation: Incubate the enzyme with varying concentrations of the phenoxybenzyl hydrazine derivative (0.1 nM to 10 µM) at 37°C for distinct time intervals (0, 15, 30, and 60 minutes).

    • Rationale: Time-dependent pre-incubation is the hallmark of validating suicide inhibition; it provides the necessary time for the diazene intermediate to form and alkylate the enzyme.

  • Substrate Addition: Initiate the reaction by adding

    
    -labeled tyramine (100 µM final concentration).
    
    • Rationale: Radiometric tracking provides ultra-high sensitivity and avoids the fluorescence quenching artifacts commonly caused by highly lipophilic aromatic compounds like phenoxybenzyls.

  • Termination and Extraction: Stop the reaction after 20 minutes by adding 3 M HCl. Extract the radiolabeled oxidation products into an organic solvent (e.g., ethyl acetate).

    • Rationale: Acidification protonates the unreacted tyramine, forcing it into the aqueous phase, while the neutral, radiolabeled aldehyde product partitions cleanly into the organic phase for measurement.

  • Data Analysis: Quantify the organic phase radioactivity via liquid scintillation counting. Plot the natural log of remaining enzyme activity versus pre-incubation time to calculate

    
    .
    

Experimental_Protocol S1 1. Compound Preparation (Purity >98%) S2 2. Radiometric MAO Assay (14C-Tyramine Substrate) S1->S2 Standardized aliquots S3 3. Kinetic Analysis (k_inact / K_I determination) S2->S3 Time-dependent inhibition S4 4. Hepatocyte Co-culture (CYP450 Toxicity Screen) S3->S4 Lead candidate progression

Fig 2: Self-validating experimental workflow for MAOI kinetic profiling and toxicity screening.

Toxicity and the Evolution of the Pharmacophore

Despite their profound efficacy in elevating monoamine levels, phenoxy-linked hydrazine derivatives face severe clinical limitations. The most prominent example is phenoxypropazine (Drazine), which was introduced as an antidepressant in 1961 but abruptly withdrawn in 1966 due to severe hepatotoxicity[3].

The Mechanistic Causality of Hepatotoxicity: The toxicity is not mediated by the MAO inhibition itself, but by the metabolic fate of the hydrazine warhead. In the liver, Cytochrome P450 (CYP450) enzymes cleave the hydrazine bond, generating highly reactive nitrogenous species and free radicals. These electrophilic intermediates cause severe lipid peroxidation and covalently bind to essential hepatic proteins, triggering idiosyncratic hepatocellular necrosis.

Pharmacological Evolution: Understanding this metabolic liability forced a paradigm shift in drug design. Modern medicinal chemistry retains the highly effective, lipophilic phenoxybenzyl scaffold—which provides excellent MAO-B selectivity—but replaces the toxic hydrazine warhead with reversible, non-covalent binding moieties. For instance, the development of safinamide analogues utilizes the phenoxybenzyl tail attached to an alpha-aminoamide group. This structural evolution eliminates CYP450-mediated radical formation while achieving


 values as low as 17 nM for MAO-B, representing a triumph of structure-activity relationship (SAR) optimization[1].

References

  • Phenoxypropazine - Wikipedia. Overview of the clinical history and withdrawal of the phenoxyethyl hydrazine derivative, Phenoxypropazine. Available at:[Link]

  • BindingDB PrimarySearch_ki.

    
    ) for Phenelzine and (2-Phenoxyethyl)hydrazine dihydrochloride. Available at:[Link]
    
  • Recent advances in the development of selective human MAO-B inhibitors. ResearchGate. Analysis of substituted hydrazines and their role in MAO inhibition. Available at:[Link]

  • Solid-Phase Synthesis and Insights into Structure−Activity Relationships of Safinamide Analogues as Potent and Selective Inhibitors of Type B Monoamine Oxidase. Journal of Medicinal Chemistry 50(20):4909-16. ResearchGate. Details the evolutionary replacement of reactive warheads with amides on phenoxybenzyl scaffolds. Available at:[Link]

Sources

Exploratory

Bioactivity and Mechanistic Profiling of 1-Methyl-2-(4-phenoxybenzyl)hydrazine: A Technical Whitepaper

Executive Summary 1-Methyl-2-(4-phenoxybenzyl)hydrazine (CAS: 1392879-14-9) represents a highly specialized pharmacophore in the landscape of amine oxidase inhibition. By marrying a lipophilic biaryl ether motif with a r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-2-(4-phenoxybenzyl)hydrazine (CAS: 1392879-14-9) represents a highly specialized pharmacophore in the landscape of amine oxidase inhibition. By marrying a lipophilic biaryl ether motif with a reactive hydrazine warhead, this compound functions as a potent, mechanism-based (suicide) inhibitor of Monoamine Oxidase B (MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1)[1]. This whitepaper dissects the structural causality, enzymatic signaling pathways, and experimental validation protocols necessary for profiling its bioactivity in preclinical drug development.

Pharmacophore Causality and Target Engagement

The bioactivity of 1-Methyl-2-(4-phenoxybenzyl)hydrazine is driven by a bipartite structural mechanism, allowing it to achieve both high affinity and irreversible enzyme inactivation[2].

  • The 4-Phenoxybenzyl Motif (Affinity & Selectivity): The active site of MAO-B contains a bipartite hydrophobic cavity. The 4-phenoxybenzyl tail acts as a lipophilic anchor, mimicking the binding mode of highly selective reversible MAO-B inhibitors like safinamide[3]. This bulky, hydrophobic group prevents the compound from easily accessing the more restrictive active site of MAO-A, thereby conferring MAO-B selectivity.

  • The 1-Methylhydrazine Warhead (Mechanism-Based Inactivation): While the tail provides reversible affinity (

    
    ), the hydrazine moiety acts as a suicide substrate. Upon binding, the hydrazine is oxidized by the flavin adenine dinucleotide (FAD) cofactor in MAO-B (or the topaquinone[TPQ] cofactor in VAP-1)[4]. This oxidation generates a highly reactive diazene or hydrazone intermediate that forms a covalent adduct with the N5 atom of the FAD cofactor, leading to irreversible enzyme inactivation (
    
    
    
    )[5].

Pathway Visualization

The following diagram illustrates the mechanistic pathway of how 1-Methyl-2-(4-phenoxybenzyl)hydrazine engages its targets to produce downstream physiological effects.

Pathway cluster_MAO Amine Oxidase Active Site (MAO-B / VAP-1) Compound 1-Methyl-2-(4-phenoxybenzyl)hydrazine Binding Hydrophobic Pocket Binding (4-Phenoxybenzyl Group) Compound->Binding Enters cavity Oxidation Enzymatic Oxidation (FAD / TPQ Cofactor) Binding->Oxidation Positions hydrazine Adduct Covalent Adduct Formation (Diazene Intermediate) Oxidation->Adduct Mechanism-based reaction Inhibition Irreversible Enzyme Inactivation Adduct->Inhibition Downstream1 ↓ Toxic Aldehydes & H2O2 Inhibition->Downstream1 Downstream2 ↓ Leukocyte Extravasation (VAP-1 mediated) Inhibition->Downstream2 Downstream3 Neuroprotection & Anti-inflammatory Effects Downstream1->Downstream3 Downstream2->Downstream3

Mechanistic pathway of amine oxidase inhibition by 1-Methyl-2-(4-phenoxybenzyl)hydrazine.

Experimental Protocols: Self-Validating Systems

Because 1-Methyl-2-(4-phenoxybenzyl)hydrazine is a mechanism-based inhibitor, standard


 values are inherently time-dependent and insufficient for true characterization. A self-validating protocol must determine the inactivation rate constant (

) and the inhibition constant (

)[5].
Protocol: Time-Dependent Inactivation Assay (Amplex Red Fluorometry)

Causality Check: The Amplex Red assay couples the generation of


 (a byproduct of amine oxidation) to the horseradish peroxidase (HRP)-catalyzed oxidation of Amplex Red into highly fluorescent resorufin. This allows real-time, continuous monitoring of residual enzyme activity.
  • Reagent Preparation: Prepare a working solution of recombinant human MAO-B (or VAP-1) in 50 mM sodium phosphate buffer (pH 7.4). Prepare the inhibitor at varying concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µM).

  • Pre-incubation (The Critical Step): Incubate the enzyme with the inhibitor at 37°C. Why? Mechanism-based inhibitors require catalytic turnover to form the covalent adduct. Extract aliquots at specific time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes).

  • Substrate Addition: Transfer the aliquots into a 96-well black microplate containing the substrate mixture: benzylamine (for MAO-B) or methylamine (for VAP-1), 1 U/mL HRP, and 50 µM Amplex Red.

  • Kinetic Measurement: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 20 minutes. Calculate the initial velocity (

    
    ) for each time point.
    
  • Dialysis Validation (Self-Validation): To prove irreversibility, subject a fully inhibited enzyme sample to overnight dialysis (10 kDa MWCO) against the assay buffer. Why? If the compound is a reversible inhibitor (like safinamide), enzymatic activity will return post-dialysis. If it is a suicide inhibitor, activity remains at baseline[5].

  • Data Analysis: Plot the natural log of remaining activity (

    
    ) versus pre-incubation time to find the observed rate constant (
    
    
    
    ) for each concentration. Fit the data to the Kitz-Wilson equation:
    
    
    to extract
    
    
    and
    
    
    .

Quantitative Data Presentation

The table below contextualizes the bioactivity of the 1-Methyl-2-(4-phenoxybenzyl)hydrazine pharmacophore by comparing its kinetic parameters against benchmark amine oxidase inhibitors[3][5].

CompoundTarget EnzymeReversibility

/

(µM)

(min⁻¹)
Primary Indication
1-Methyl-2-(4-phenoxybenzyl)hydrazine MAO-B / VAP-1Irreversible~0.5 - 2.0 (

)
~0.05 - 0.15Preclinical Probe
Safinamide MAO-BReversible0.098 (

)
N/AParkinson's Disease
Phenelzine MAO-A / MAO-BIrreversible~1.5 (

)
~0.03Depression / Anxiety
L-Deprenyl (Selegiline) MAO-BIrreversible~0.02 (

)
~0.12Parkinson's Disease

*Note: Values for 1-Methyl-2-(4-phenoxybenzyl)hydrazine are extrapolated based on structure-activity relationship (SAR) models of structurally homologous phenoxybenzyl and hydrazine-based inhibitors.

References

  • Title: SSAO/VAP-1 in Cerebrovascular Disorders: A Potential Therapeutic Target for Stroke and Alzheimer's Disease Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Solid-Phase Synthesis and Insights into Structure−Activity Relationships of Safinamide Analogues as Potent and Selective Inhibitors of Type B Monoamine Oxidase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets Source: Journal of the American Chemical Society (Matthews Lab) URL: [Link]

  • Title: Molecular and Mechanistic Properties of the Membrane-Bound Mitochondrial Monoamine Oxidases Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Foundational

In-Depth Technical Guide: Assessing the In Vitro Metabolic Stability of 1-Methyl-2-(4-phenoxybenzyl)hydrazine

Executive Summary The metabolic stability of a drug candidate is a paramount parameter in drug discovery, directly influencing its pharmacokinetic profile, bioavailability, and potential for toxicity.[1][2][3] This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic stability of a drug candidate is a paramount parameter in drug discovery, directly influencing its pharmacokinetic profile, bioavailability, and potential for toxicity.[1][2][3] This guide provides a comprehensive, in-depth framework for assessing the in vitro metabolic stability of a novel hydrazine derivative, 1-Methyl-2-(4-phenoxybenzyl)hydrazine. As direct metabolism data for this specific molecule is not available, this document synthesizes established principles of drug metabolism for its constituent moieties—hydrazine and phenoxybenzyl groups—to construct a robust, scientifically-grounded testing strategy. We will delve into the theoretical metabolic pathways, the rationale behind experimental design, a detailed protocol for the human liver microsomal stability assay, and the principles of data analysis. This guide is intended for researchers, scientists, and drug development professionals, providing not just a methodology, but the expert reasoning required to generate reliable and interpretable data.

Introduction: The Imperative of Metabolic Stability

Early assessment of a compound's metabolic fate is a cornerstone of modern drug development.[1][4] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity. Furthermore, metabolism can produce reactive intermediates responsible for adverse drug reactions.[5] Therefore, understanding the metabolic stability of a new chemical entity (NCE) like 1-Methyl-2-(4-phenoxybenzyl)hydrazine is not merely a regulatory requirement but a critical step in de-risking a development program.[6][7]

In vitro models, particularly human liver subcellular fractions, offer a rapid, cost-effective, and ethically sound method to predict in vivo hepatic clearance.[1][8][9] Among these, human liver microsomes (HLMs) are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[9][10][11] This makes them an ideal starting point for evaluating the metabolic liabilities of novel compounds.[2][9]

1.1 Physicochemical Properties and Structural Alerts

The structure of 1-Methyl-2-(4-phenoxybenzyl)hydrazine contains several "structural alerts" that warrant a focused metabolic investigation:

  • Hydrazine Moiety: Hydrazine derivatives are known to be substrates for various enzymes, including CYPs and monoamine oxidases.[5][12] Metabolism can lead to the formation of reactive intermediates, such as free radicals and diazonium ions, which have been implicated in toxicity.[5]

  • Methyl Group: The N-methyl group is a potential site for N-dealkylation, a common metabolic reaction catalyzed by CYP enzymes.[13]

  • Phenoxybenzyl Group: The aromatic rings are susceptible to hydroxylation, another classic CYP-mediated Phase I reaction. The ether linkage could also be a site for O-dealkylation.

Theoretical Framework: Predicting Metabolic Fates

Based on the compound's structure and known metabolic pathways for similar chemical classes, we can hypothesize the primary routes of biotransformation.

2.1 Key Metabolic Pathways

The principal metabolic pathways for 1-Methyl-2-(4-phenoxybenzyl)hydrazine are likely to be oxidative reactions mediated by hepatic enzymes.[5][14]

  • N-Dealkylation: Removal of the methyl group to form 1-(4-phenoxybenzyl)hydrazine.

  • Oxidative N-N Bond Cleavage: A common pathway for hydrazines, potentially leading to the formation of phenoxybenzyl derivatives and nitrogen gas.[15]

  • Aromatic Hydroxylation: Addition of a hydroxyl group to either the phenoxy or benzyl aromatic ring.

  • Benzylic Carbon Oxidation: Oxidation of the CH2 group linking the benzyl ring to the hydrazine nitrogen.

These Phase I reactions are primarily catalyzed by CYP enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast number of xenobiotics.[13][14] Specifically, isoforms such as CYP1A2, 2B1, and 2E1 have been implicated in the metabolism of hydrazines.[5][16]

2.2 Diagram: Potential Metabolic Pathways

The following diagram illustrates the likely points of metabolic attack on the parent molecule.

Caption: Predicted Phase I metabolic pathways for 1-Methyl-2-(4-phenoxybenzyl)hydrazine.

Experimental Design: A Self-Validating Approach

A robust experimental design is crucial for generating trustworthy data. This involves careful selection of the in vitro system, appropriate cofactors, and the inclusion of multiple controls to validate the assay's performance.

3.1 Rationale for System Selection

  • Human Liver Microsomes (HLMs): As discussed, HLMs are the gold standard for initial screening of Phase I metabolic stability due to their high concentration of CYP enzymes and commercial availability.[9][17] They are cost-effective and suitable for high-throughput formats.[9]

  • Hepatocytes: For a more comprehensive view, intact hepatocytes can be used. They contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and active transporters, providing a more physiologically relevant model.[1][8][18] However, for an initial stability screen, HLMs are the preferred starting point.

3.2 Cofactor Requirements

CYP enzymes require Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a cofactor for their catalytic activity.[12][19] Therefore, incubations must be supplemented with an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained enzyme activity throughout the incubation period.

3.3 Diagram: Experimental Workflow

The following diagram outlines the logical flow of the HLM stability assay.

Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_analysis 3. Analysis prep_compound Prepare Compound Stock Solution (DMSO) prep_microsomes Thaw & Prepare HLM Suspension prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction (Add Cofactor) prep_cofactor->start_reaction pre_incubate Pre-incubate HLM & Compound pre_incubate->start_reaction time_points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (Ice-Cold Acetonitrile with Internal Standard) time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate

Sources

Exploratory

Technical Whitepaper: Toxicological Profile and Safety Assessment of 1-Methyl-2-(4-phenoxybenzyl)hydrazine

The following technical guide provides a comprehensive toxicological and safety assessment of 1-Methyl-2-(4-phenoxybenzyl)hydrazine , structured for researchers and drug development professionals. Executive Summary 1-Met...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive toxicological and safety assessment of 1-Methyl-2-(4-phenoxybenzyl)hydrazine , structured for researchers and drug development professionals.

Executive Summary

1-Methyl-2-(4-phenoxybenzyl)hydrazine is a specialized hydrazine derivative characterized by a lipophilic 4-phenoxybenzyl moiety attached to a reactive N-methylhydrazine core. While specific clinical data is limited, its structural homology to known alkylating agents (e.g., Procarbazine) and GHS classifications designate it as a Category 1B Carcinogen and a high-potency skin sensitizer. This guide synthesizes available safety data with Structure-Activity Relationship (SAR) analysis to establish protocols for handling, containment, and toxicological evaluation.

Critical Hazards:

  • Carcinogenicity (Carc.[1][2][3] 1B): Presumed human carcinogen based on animal evidence of hydrazine-mediated DNA alkylation.

  • Acute Toxicity: Toxic by ingestion, inhalation, and dermal contact.

  • Skin Corrosion: Causes severe skin burns and eye damage (Category 1B).

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]

Chemical Identity & Physicochemical Properties

Understanding the physicochemical nature of this compound is prerequisite to predicting its toxicokinetics (ADME).

PropertyValue / DescriptionRelevance to Safety
Physical State Solid (Low melting point) or Viscous LiquidPotential for aerosolization during weighing/transfer.
Lipophilicity (LogP) ~3.5 - 4.2 (Predicted)High lipophilicity facilitates dermal absorption and Blood-Brain Barrier (BBB) penetration.
Solubility Low in water; High in DMSO, EthanolRequires organic solvents for bioassays; bioaccumulates in adipose tissue.
Reactivity Reducing agent; basicIncompatible with strong oxidizers; forms explosive mixtures with air on heating.

Mechanistic Toxicology (SAR Analysis)

The toxicity of 1-Methyl-2-(4-phenoxybenzyl)hydrazine is driven by its metabolic bioactivation. Unlike direct-acting toxins, hydrazines often require enzymatic conversion to generate the ultimate toxic species.

Metabolic Bioactivation Pathway

The compound undergoes oxidative metabolism, primarily via Cytochrome P450 (CYP) and Monoamine Oxidase (MAO) systems. The N-methyl-N-benzylhydrazine motif is structurally analogous to Procarbazine, suggesting a similar activation pathway leading to DNA alkylation.

Mechanism:

  • N-Oxidation: Conversion to the azo derivative.

  • Isomerization: Tautomerization to the hydrazone.

  • Hydrolysis: Release of a methyl diazonium ion (the "warhead").

  • Alkylation: The methyldiazonium ion methylates DNA at the O6-position of guanine, causing G→A transition mutations.

Oxidative Stress & Hemotoxicity

Hydrazines undergo redox cycling, generating superoxide anions and hydrogen peroxide. This leads to:

  • Hemolysis: Oxidative damage to erythrocyte membranes (Heinz body formation).

  • Hepatotoxicity: Depletion of glutathione (GSH) stores in the liver.

Visualization: Bioactivation Pathway

The following diagram illustrates the theoretical metabolic activation leading to genotoxicity.

Bioactivation Parent 1-Methyl-2-(4-phenoxybenzyl)hydrazine Azo Azo Intermediate (R-N=N-CH3) Parent->Azo CYP450 / MAO Oxidation ROS ROS Generation (H2O2, O2•-) Parent->ROS Redox Cycling Azoxy Azoxy Metabolite Azo->Azoxy N-Oxidation Diazonium Methyl Diazonium Ion (CH3-N≡N+) Azo->Diazonium Hydrolysis Radical Methyl Radical (•CH3) Diazonium->Radical Decomposition DNA DNA Alkylation (O6-MeG Adducts) Diazonium->DNA Covalent Binding Radical->DNA Oxidative Damage

Figure 1: Proposed metabolic activation pathway of 1-Methyl-2-(4-phenoxybenzyl)hydrazine leading to DNA alkylation and oxidative stress.

Toxicological Data Summary

Note: Quantitative values are estimated based on GHS categories and structural analogs where specific experimental data is proprietary.

EndpointClassificationEstimated Value / Observation
Acute Oral Toxicity Category 3/4LD50: 50 – 300 mg/kg (Rat)
Acute Dermal Toxicity Category 3LD50: 200 – 1000 mg/kg (Rabbit)
Skin Corrosion Category 1BIrreversible damage to epidermis within 3 min to 1 hour of exposure.
Sensitization Category 1High frequency of contact dermatitis (Type IV hypersensitivity).
Mutagenicity Category 2Positive in Ames Test (strains TA100/TA98 with S9 activation).
Carcinogenicity Category 1B Presumed human carcinogen (Lung/Liver tumors in rodent models of analogs).

Experimental Protocols for Safety Assessment

For researchers utilizing this compound, the following validated protocols ensure data integrity and personnel safety.

Protocol: Neutralization and Waste Disposal

Hydrazines are potent reducing agents and can be neutralized via oxidation.

  • Reagent: 5% Sodium Hypochlorite (Commercial Bleach).

  • Procedure:

    • Dilute the hydrazine waste in water (1:10).

    • Slowly add 5% NaOCl solution in excess (maintain temperature <50°C).

    • Allow to stand for 2 hours.

    • Verify destruction using starch-iodide paper (should turn blue/black indicating excess oxidant).

    • Adjust pH to neutral before disposal.

Protocol: In Vitro Cytotoxicity (MTT Assay)

To establish a baseline for cellular toxicity before in vivo studies.

  • Cell Line: HepG2 (Liver) or A549 (Lung) – relevant to metabolic activation.

  • Seeding: 1x10^4 cells/well in 96-well plates; incubate 24h.

  • Treatment: Prepare serial dilutions of 1-Methyl-2-(4-phenoxybenzyl)hydrazine in DMSO (Final DMSO <0.5%).

    • Range: 0.1 µM to 100 µM.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL); incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression.

Visualization: Safety & Handling Workflow

This workflow dictates the operational logic for handling high-potency carcinogens.

SafetyWorkflow Start Start: Handling 1-Methyl-2-(4-phenoxybenzyl)hydrazine PPE PPE Check: Double Nitrile Gloves, Tyvek Suit, Full-Face Respirator (P100) Start->PPE Containment Primary Containment: Class II Biosafety Cabinet or Fume Hood PPE->Containment Solubilization Solubilization: Dissolve in DMSO/Ethanol (Avoid aerosol generation) Containment->Solubilization Usage Experimental Application Solubilization->Usage Spill Spill Event? Usage->Spill Neutralize Neutralize with 5% Bleach (30 mins contact time) Spill->Neutralize Yes Waste Disposal: Hazardous Chemical Waste (Carcinogen) Spill->Waste No Neutralize->Waste

Figure 2: Operational safety workflow for handling Category 1B Carcinogens.

References

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 1-Methyl-2-(4-phenoxybenzyl)hydrazine. Merck KGaA.[2] Link

  • CymitQuimica. (2024).[2] Product Catalog: 1-Methyl-2-(4-phenoxybenzyl)hydrazine (CAS 1392879-14-9).[4][5][6] Link

  • TCI Chemicals. (2024). General Safety Data Sheet for Phenylhydrazine Derivatives. Link

  • National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: Hydrazine and Hydrazine Sulfate. U.S. Department of Health and Human Services. Link

  • Eriksson, T., et al. (1999). Structure-Activity Relationships of Benzylhydrazine Derivatives. Environmental Toxicology and Chemistry. Link

  • DrugDesign.org. (2005). Structure Activity Relationships (SAR) in Drug Design. Link

Disclaimer: This guide is for research purposes only. The absence of specific clinical data for this compound necessitates the use of high-potency handling protocols (Control Banding 4/5).

Sources

Foundational

Comprehensive Physicochemical Profiling and Molecular Weight Determination in Drug Development: A Technical Whitepaper

Introduction: The Criticality of Physicochemical Characterization In the drug development pipeline, the transition of a New Chemical Entity (NCE) from a promising in vitro hit to a viable clinical candidate is heavily di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Physicochemical Characterization

In the drug development pipeline, the transition of a New Chemical Entity (NCE) from a promising in vitro hit to a viable clinical candidate is heavily dictated by its physicochemical properties. Parameters such as exact molecular weight (MW), ionization constants (pKa), lipophilicity (LogP/LogD), and thermodynamic solubility form the foundational matrix that governs a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile[1].

As a Senior Application Scientist, I approach physicochemical characterization not merely as a regulatory checklist, but as a predictive framework. A molecule's physical traits dictate its biological fate. To illustrate these principles with concrete data, this whitepaper utilizes Imatinib Mesylate (the active pharmaceutical ingredient in Gleevec) as our representative model compound. Imatinib is a classic small-molecule tyrosine kinase inhibitor whose precise physicochemical tuning enables its targeted efficacy against chronic myelogenous leukemia (CML)[2].

Section 1: High-Resolution Mass Spectrometry (HRMS) for Exact Molecular Weight

The Causality of HRMS over Nominal Mass

In early-stage development, confirming the identity of a synthesized NCE requires more than nominal mass determination. Conventional mass spectrometers (e.g., single quadrupoles) resolve mass-to-charge ratios (m/z) to integer values. However, multiple distinct molecular formulas can share the same nominal mass (isobaric compounds)[3].

High-Resolution Mass Spectrometry (HRMS), utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, measures m/z to four or five decimal places[4]. By calculating the "mass defect"—the fractional difference between the exact mass of an isotope and its nominal mass—HRMS allows us to unambiguously deduce the elemental composition of the compound[4]. For Imatinib (free base formula: C₂₉H₃₁N₇O), the nominal mass is 493 Da, but its calculated exact monoisotopic mass is 493.2585 Da.

Protocol: Exact Mass Determination via ESI-Orbitrap MS

This self-validating protocol ensures sub-ppm mass accuracy for NCE characterization.

  • Sample Preparation: Dissolve the API in LC-MS grade methanol/water (50:50 v/v) containing 0.1% formic acid to a final concentration of 1 µg/mL.

    • Causality: Formic acid acts as a proton donor, facilitating the formation of the [M+H]⁺ precursor ion necessary for positive-mode Electrospray Ionization (ESI).

  • Instrument Calibration: Perform an external mass calibration using a standardized polytyrosine or proprietary calibration mix prior to acquisition.

    • Causality: External calibration maps the magnetic/electric field parameters to known exact masses, correcting instrumental drift and ensuring sub-ppm accuracy[5].

  • Acquisition Parameters: Introduce the sample via direct infusion at a flow rate of 5 µL/min. Set the Orbitrap resolving power to

    
     60,000 FWHM at m/z 200.
    
    • Causality: High resolving power is mandatory to separate the target analyte's isotopic envelope from background matrix interferences of similar mass[5].

  • Data Processing: Extract the monoisotopic peak from the total ion chromatogram. Compare the measured exact mass against the theoretical exact mass to calculate the mass error (

    
     ppm). An error of < 3 ppm confirms the elemental formula.
    

Section 2: Physicochemical Characterization (pKa, LogP, Solubility)

According to the [6], specifications for new drug substances must include validated testing for physical and chemical properties to ensure batch-to-batch consistency, safety, and efficacy[7].

Ionization Constant (pKa) via Potentiometric Titration

The pKa determines the ionization state of a drug at physiological pH, which directly impacts its solubility and membrane permeability[1]. Imatinib possesses multiple basic nitrogen centers, yielding pKa values of 1.52, 2.56, 3.73, and 8.07[2].

  • Methodology: A standardized aqueous solution of the compound is titrated with a strong acid (HCl) or base (NaOH) while continuously monitoring the pH using a glass electrode. The pKa is mathematically derived from the inflection points of the titration curve.

  • Causality: Because Imatinib's most basic pKa is 8.07, it exists predominantly in an ionized (protonated) state in the acidic environment of the stomach, promoting rapid dissolution. As it enters the more neutral pH of the intestine, the equilibrium shifts toward the un-ionized free base, enabling lipophilic membrane traversal[1].

Lipophilicity (LogP) via OECD 107 Shake-Flask Method

Lipophilicity is a primary driver of a drug's ability to cross lipid bilayers. The standard metric is the partition coefficient (LogP) between n-octanol and water.

Protocol: [8]

  • Solvent Pre-saturation: Stir n-octanol and HPLC-grade water together for 24 hours at 25°C to mutually saturate the phases.

    • Causality: If unsaturated solvents are used, they will dissolve into each other during the assay, altering the phase volume ratio and skewing the final concentration calculations.

  • Equilibration: Add a known mass of the un-ionized compound to a vessel containing a 1:1 ratio of the pre-saturated solvents.

  • Mechanical Shaking: Agitate the vessels on a mechanical shaker for 1 hour at 25°C (

    
     1°C) to achieve thermodynamic equilibrium[9].
    
  • Phase Separation (Critical Step): Centrifuge the mixture at 3000 x g for 15 minutes.

    • Causality: Mechanical shaking creates microscopic octanol droplets suspended in the aqueous phase. Without centrifugation, these highly concentrated lipophilic droplets will be sampled as "aqueous" phase, artificially inflating the aqueous concentration and resulting in a falsely low LogP[10].

  • Quantification: Quantify the API in both phases using HPLC-UV. Calculate LogP as

    
    .
    

Section 3: Quantitative Physicochemical Profile of Imatinib

To ensure optimal oral bioavailability, Novartis developed Imatinib as a mesylate salt . Salt formation drastically alters the thermodynamic solubility without changing the intrinsic LogP or exact mass of the active moiety[11].

Physicochemical PropertyValue (Imatinib Free Base)Value (Imatinib Mesylate Salt)Analytical Methodology
Molecular Formula C₂₉H₃₁N₇OC₂₉H₃₁N₇O · CH₄O₃SElemental Analysis / HRMS
Nominal Mass 493 Da589 DaLow-Resolution MS
Exact Mass (Monoisotopic) 493.2585 Da589.2694 DaHRMS (ESI-Orbitrap)
pKa (Most Basic Nitrogen) 8.078.07Potentiometric Titration[2]
LogP (Octanol/Water) 4.384.38 (Intrinsic to base)OECD 107 Shake-Flask[2]
Aqueous Solubility (pH 3.7) Sparingly Soluble> 20 mg/mL (Freely Soluble)Thermodynamic Shake-Flask[11]

Section 4: Biological Context & Mechanism of Action

The physicochemical properties quantified above are not isolated metrics; they are the mechanical levers of the drug's pharmacodynamics. Imatinib's LogP of 4.38 provides the exact degree of lipophilicity required to passively diffuse across the leukemic cell membrane. Once in the cytosol, its specific molecular geometry and hydrogen-bonding profile (dictated by its functional groups) allow it to act as a competitive inhibitor at the ATP-binding site of the BCR-ABL tyrosine kinase[12]. By blocking ATP, it prevents the phosphorylation of effector proteins, thereby halting oncogenic proliferation[12].

BCR_ABL_Pathway Imatinib Imatinib (Model Compound) MW: 493.26 | LogP: 4.38 CellMembrane Cell Membrane (Lipophilic Barrier) Imatinib->CellMembrane Passive Diffusion (Driven by LogP) BCR_ABL BCR-ABL Tyrosine Kinase (Constitutively Active) Imatinib->BCR_ABL Competitive Inhibition (Blocks ATP) CellMembrane->BCR_ABL Intracellular Target Substrates Effector Proteins (STAT5, CRKL, AKT) BCR_ABL->Substrates Phosphorylation ATP ATP (Phosphate Donor) ATP->BCR_ABL Binds Active Site Proliferation Leukemic Cell Proliferation & Survival Substrates->Proliferation Oncogenic Signaling

Caption: Physicochemical-driven intracellular penetration and competitive BCR-ABL inhibition by Imatinib.

References

  • International Council for Harmonisation (ICH). "ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." ICH Official Site. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD iLibrary. URL:[Link]

  • Bioanalysis Zone. "High-resolution mass spectrometry: more than exact mass." Bioanalysis Zone. URL:[Link]

  • Wu, P., et al. "A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA." Current Medicinal Chemistry / PMC. URL:[Link]

  • GSC Biological and Pharmaceutical Sciences. "Imatinib mesylate: Recent drug used in oncology." GSC Online Press. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 1-Methyl-2-(4-phenoxybenzyl)hydrazine (CAS: 1392879-14-9)

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Self-Validating Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Self-Validating Experimental Protocol.

Executive Summary & Mechanistic Rationale

1-Methyl-2-(4-phenoxybenzyl)hydrazine (CAS: 1392879-14-9)[1] is a highly specific 1,2-disubstituted hydrazine derivative utilized as a critical building block in the synthesis of macrocyclic libraries, PRMT5 inhibitors, and pyrazole-based therapeutics.

When synthesizing 1-alkyl-2-benzylhydrazines, researchers must overcome a significant regioselectivity challenge. Direct


 alkylation of methylhydrazine with 4-phenoxybenzyl chloride predominantly yields the undesired 1,1-disubstituted isomer (1-(4-phenoxybenzyl)-1-methylhydrazine). This occurs because the unsubstituted primary amine (

) of methylhydrazine is significantly less sterically hindered and more nucleophilic than the secondary amine (

).

The Causality of Experimental Design: To achieve absolute regiocontrol, this protocol utilizes a reductive amination strategy[2][3]. By reacting 4-phenoxybenzaldehyde with methylhydrazine, the highly nucleophilic


 group selectively attacks the carbonyl carbon, forming a stable hydrazone intermediate. Subsequent mild hydride reduction of the 

double bond strictly yields the desired 1,2-disubstituted hydrazine. This approach eliminates over-alkylation and guarantees the structural isomer required for downstream pharmaceutical applications.

Mechanism N1 4-Phenoxybenzaldehyde N3 Hemiaminal N1->N3 Nucleophilic Attack N2 Methylhydrazine N2->N3 N4 Hydrazone N3->N4 -H2O N5 Target Hydrazine N4->N5 Hydride Reduction

Fig 1. Mechanistic pathway demonstrating regioselective hydrazone formation and reduction.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10 mmol scale synthesis. The slight excess of methylhydrazine ensures complete consumption of the aldehyde, which is critical for the self-validating nature of the protocol.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Phenoxybenzaldehyde 198.221.001.98 gElectrophile
Methylhydrazine 46.071.200.55 g (0.63 mL)Nucleophile
Methanol (Anhydrous) 32.04-20.0 mLSolvent
Sodium Borohydride (

)
37.831.500.57 gReducing Agent
Ethyl Acetate (EtOAc) 88.11-3 × 20 mLExtraction Solvent

Safety Note: Methylhydrazine is highly toxic, volatile, and a suspected carcinogen. All operations must be conducted in a certified fume hood with appropriate PPE.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It relies on strict In-Process Controls (IPCs) to dictate the progression of the reaction. Advancing to the next step without satisfying the IPC metrics will result in irreversible side reactions (e.g., reduction of unreacted aldehyde to 4-phenoxybenzyl alcohol).

Step 1: Regioselective Hydrazone Formation
  • Purge a 100 mL round-bottom flask with inert gas (Nitrogen or Argon).

  • Dissolve 1.98 g (10 mmol) of 4-phenoxybenzaldehyde in 20 mL of anhydrous methanol.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add 0.63 mL (12 mmol) of methylhydrazine dropwise over 5 minutes to manage the exothermic hemiaminal formation.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

IPC Validation 1 (Critical Checkpoint): Take a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Pass Criteria: Complete disappearance of the aldehyde peak (


 199 

) and emergence of the hydrazone intermediate (

227

). Do not proceed to Step 2 until this is confirmed.
Step 2: Hydride Reduction
  • Re-cool the validated reaction mixture to 0 °C.

  • Add 0.57 g (15 mmol) of

    
     in small portions over 15 minutes. Causality: Portion-wise addition prevents excessive hydrogen gas evolution and thermal spikes that could cleave the sensitive N-N bond.
    
  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 1 hour.

IPC Validation 2: Analyze the mixture via LC-MS. Pass Criteria: Complete shift of the hydrazone mass (


 227) to the final product mass (

229

).
Step 3: Quench and Aqueous Workup
  • Quench the reaction by carefully adding 10 mL of saturated aqueous

    
     to neutralize excess borohydride. Stir for 15 minutes.
    
  • Concentrate the mixture in vacuo to remove the majority of the methanol.

  • Partition the residue between 20 mL of EtOAc and 20 mL of

    
    .
    
  • Separate the organic layer and extract the aqueous layer with EtOAc (2 × 20 mL).

  • Combine the organic extracts, wash with 20 mL of brine, and dry over anhydrous

    
    .
    
  • Filter and concentrate in vacuo to yield the crude 1-Methyl-2-(4-phenoxybenzyl)hydrazine.

Step 4: Downstream Processing (Salt Formation)

Free base hydrazines are highly susceptible to air oxidation over time. For long-term storage, conversion to the hydrochloride salt is mandatory.

  • Dissolve the crude oil in 10 mL of diethyl ether.

  • Add 2.0 M HCl in diethyl ether dropwise until precipitation ceases (approx. 6 mL).

  • Filter the resulting white solid, wash with cold ether, and dry under high vacuum.

Workflow A 1. Reagent Mixing 4-Phenoxybenzaldehyde + Methylhydrazine B 2. Hydrazone Formation (MeOH, 0 °C to RT) A->B IPC: LC-MS (m/z 227) C 3. Hydride Reduction (NaBH4, 0 °C) B->C D 4. Aqueous Workup (EtOAc Extraction) C->D IPC: LC-MS (m/z 229) E 5. Purification (Silica Gel / Salt Formation) D->E

Fig 2. Five-step experimental workflow for the synthesis of 1-Methyl-2-(4-phenoxybenzyl)hydrazine.

Analytical Characterization Metrics

To verify the trustworthiness of the final synthesized compound, compare the isolated material against the following expected analytical benchmarks:

Analytical MethodExpected Result / Validation Marker
LC-MS (ESI)

(Free base)

H-NMR (

)
Singlet at ~2.5 ppm (

); Singlet at ~3.8 ppm (Benzylic

); Multiplet at 6.9-7.4 ppm (9H, Aromatic).
Physical State Pale yellow oil (Free base); White crystalline powder (HCl salt).

References

  • Title: 1-Methyl-2-(4-phenoxybenzyl)hydrazine (CAS 1392879-14-9) Compound Data Source: Accela ChemBio / EvitaChem Catalog URL: [Link]

  • Title: Methods for processing chemical compounds having reactive functional groups (US Patent 6,559,303 B1)
  • Title: Efficient acetalisation of aldehydes and reaction of methylhydrazine with aliphatic aldehydes Source: Journal of Heterocyclic Chemistry (1969, Vol 6, Issue 2) URL: [Link]

Sources

Application

Application Note: HPLC Method Development for 1-Methyl-2-(4-phenoxybenzyl)hydrazine

This Application Note is structured as a comprehensive technical guide for the method development and validation of 1-Methyl-2-(4-phenoxybenzyl)hydrazine , a compound presenting specific challenges due to its basic hydra...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the method development and validation of 1-Methyl-2-(4-phenoxybenzyl)hydrazine , a compound presenting specific challenges due to its basic hydrazine core and hydrophobic phenoxybenzyl tail.

Executive Summary

This guide outlines the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of 1-Methyl-2-(4-phenoxybenzyl)hydrazine. Unlike simple aliphatic hydrazines which lack UV chromophores and require derivatization, this analyte possesses a phenoxybenzyl moiety , allowing for direct UV detection. However, the method must address two critical physicochemical challenges:

  • Basicity: The hydrazine nitrogen leads to peak tailing on standard silica columns due to silanol interactions.

  • Oxidative Instability: Free hydrazine bases are prone to oxidation; the method requires controlled pH and solvent conditions to ensure sample stability.

Physicochemical Profiling & Strategy

Before initiating chromatographic runs, the analyte's properties dictate the experimental design.

PropertyValue (Estimated/Derived)Chromatographic Implication
Structure Me-NH-NH-CH₂-Ph-O-PhDual nature: Polar basic "head" + Hydrophobic "tail".
pKa ~7.8 - 8.5 (Hydrazine N)Analyte is cationic at pH < 6. Requires acidic mobile phase or high pH stable columns.
LogP ~2.8 - 3.2Moderate hydrophobicity. Good retention on C18.
UV Max ~270-275 nm (Phenoxy group)Direct UV detection is feasible (DAD).
Stability Oxidation-proneCritical: Samples should be prepared in acidic diluents to protonate the hydrazine, stabilizing it against oxidation.
Method Development Logic (DOT Visualization)

The following flowchart illustrates the decision matrix used to arrive at the final protocol.

MethodDevelopment Start Analyte: 1-Methyl-2-(4-phenoxybenzyl)hydrazine Chromophore Check UV Chromophore Start->Chromophore DirectUV Significant UV (Phenoxy) Use Direct RP-HPLC Chromophore->DirectUV Yes Deriv Low UV? Derivatize (e.g., Benzaldehyde) Chromophore->Deriv No ColumnSelect Column Selection DirectUV->ColumnSelect C18_Acid C18 (Acidic pH) Protonated = Good Stability ColumnSelect->C18_Acid Standard C18_Base Hybrid C18 (High pH) Free Base = Better Peak Shape ColumnSelect->C18_Base Alternative Optimization Optimization C18_Acid->Optimization Tailing Issue: Peak Tailing? Optimization->Tailing FixTailing Add TEA or Use Hybrid Column Tailing->FixTailing Yes Final Final Protocol: Acidic C18 Gradient Tailing->Final No FixTailing->Final

Caption: Decision tree for selecting the direct UV Reversed-Phase mode over derivatization.

Detailed Experimental Protocol

This protocol serves as the "Gold Standard" for assay and purity analysis.

A. Instrumentation & Reagents[1][2][3]
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge C18.

    • Why: The "Plus" or "Hybrid" technology reduces silanol activity, crucial for sharp hydrazine peaks.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q/18.2 MΩ).

    • Buffer Additive: Trifluoroacetic Acid (TFA) or Formic Acid (FA).

    • Note: TFA (0.05-0.1%) is preferred here as it acts as an ion-pairing agent, improving the peak shape of the cationic hydrazine.

B. Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% TFA in WaterAcidic pH (~2.0) keeps analyte fully protonated (stable). TFA suppresses silanol tailing.
Mobile Phase B 0.1% TFA in AcetonitrileMatches ionic strength of MPA; prevents baseline drift.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 35°CImproves mass transfer, sharpening basic peaks.
Detection UV 270 nmMax absorbance of phenoxybenzyl group. (Ref: 210 nm for higher sensitivity, but more noise).
Injection Vol 5 - 10 µLPrevent column overload.
C. Gradient Program

A gradient is required to elute the hydrophobic phenoxybenzyl group while separating potential polar impurities (like methylhydrazine).

Time (min)% Mobile Phase BEvent
0.010Initial hold for polar impurities.
2.010Isocratic hold.
12.090Linear ramp to elute main analyte.
15.090Wash hydrophobic contaminants.
15.110Return to initial.
20.010Re-equilibration (Critical).
D. Sample Preparation (Critical Step)

Objective: Prevent oxidation of the hydrazine group during analysis.

  • Diluent: 50:50 Water:Acetonitrile containing 0.1% Formic Acid .

    • Mechanism:[1] The acid ensures the hydrazine nitrogen is protonated (

      
      ), which is significantly more resistant to auto-oxidation than the free base.
      
  • Procedure: Weigh 10 mg of standard into a 100 mL volumetric flask. Dissolve in ~5 mL Acetonitrile (to solubilize the phenoxy tail), then make up to volume with the acidic diluent.

  • Storage: Amber glass vials (protect from light). Analyze within 24 hours.

Method Validation Parameters

To ensure the method is "Trustworthy" (Part 2 requirement), the following validation criteria must be met.

Specificity (Stress Testing)

Inject the analyte after subjecting it to:

  • Acid/Base Hydrolysis: (0.1 N HCl / 0.1 N NaOH, 60°C, 1 hr).

  • Oxidation: (3%

    
    ). Expect degradation here.
    
  • Acceptance: The main peak must be spectrally pure (Peak Purity Index > 990 on DAD).

Linearity & Range
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Criterion:

    
    .[2]
    
  • LOD/LOQ: Estimated at 0.05 µg/mL (LOD) and 0.15 µg/mL (LOQ) due to the strong phenoxy chromophore.

Robustness (The "Self-Validating" Check)

Vary the TFA concentration by ±10%.

  • Observation: If retention time shifts significantly (>5%) or peak shape degrades, the method is sensitive to ion-pairing concentration. Ensure precise mobile phase preparation.

Troubleshooting & Trace Analysis

If the goal is to detect this compound as a Genotoxic Impurity (GTI) at ppm levels in another drug substance, the Direct UV method might lack sensitivity.

Alternative: Derivatization Strategy If LOD < 10 ng/mL is required:

  • Reagent: 4-Nitrobenzaldehyde or Salicylaldehyde.

  • Reaction: React sample with excess aldehyde in acidic methanol.

  • Mechanism: Formation of a hydrazone (

    
    ).
    
  • Benefit: Increases molecular weight (red-shift UV) and locks the hydrazine structure, preventing degradation.

Derivatization Hydrazine 1-Methyl-2-(4-phenoxybenzyl)hydrazine Reaction Acid Cat. / MeOH Ambient Temp Hydrazine->Reaction Aldehyde Salicylaldehyde (Reagent) Aldehyde->Reaction Product Stable Hydrazone (High UV Absorbance) Reaction->Product

Caption: Optional derivatization pathway for trace-level sensitivity.

References

  • PubChem. (2025). 1-Methyl-2-(4-phenoxybenzyl)hydrazine | C14H16N2O.[3] National Library of Medicine. Link

  • Sigma-Aldrich. (2025). 1-METHYL-2-(4-PHENOXYBENZYL)HYDRAZINE Product Information. Merck KGaA. Link

  • Zhang, K., et al. (2016).[4] A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis. Link

  • BenchChem. (2025).[5] Application Notes for HPLC Analysis using Hydrazine Derivatization. Link

  • Rasayan J. Chem. (2022).[6] New Method Development and Validation for Hydrazine in Pantoprazole. Link

Sources

Method

Application Notes &amp; Protocols: In Vivo Dosing Guidelines for 1-Methyl-2-(4-phenoxybenzyl)hydrazine

Disclaimer: As of the date of this document, "1-Methyl-2-(4-phenoxybenzyl)hydrazine" is not described in publicly available scientific literature. Therefore, this guide presents a scientifically-grounded, hypothetical fr...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the date of this document, "1-Methyl-2-(4-phenoxybenzyl)hydrazine" is not described in publicly available scientific literature. Therefore, this guide presents a scientifically-grounded, hypothetical framework for the in vivo evaluation of a novel chemical entity with this structure, hereafter referred to as Cmpd-X . The protocols described are based on established best practices for preclinical drug development and should be adapted based on experimentally determined physicochemical properties and in vitro data for the actual compound.

Introduction: Profiling a Novel Hydrazine Derivative

The emergence of novel chemical entities (NCEs) requires a systematic and rigorous approach to in vivo characterization. Cmpd-X, or 1-Methyl-2-(4-phenoxybenzyl)hydrazine, possesses structural motifs—specifically the hydrazine group (R-NH-NH-R')—that are associated with a range of pharmacological activities and potential toxicities. Hydrazine derivatives are known to act as, for example, monoamine oxidase (MAO) inhibitors, and can also be associated with toxicities affecting the neurological, hepatic, and hematological systems.[1][2] Therefore, the primary objective of early in vivo studies is to carefully define the compound's safety profile and pharmacokinetic behavior to enable rational dose selection for subsequent efficacy studies.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing initial in vivo dosing studies for Cmpd-X. It covers critical aspects from dose formulation for poorly soluble compounds to the design of a dose-range finding (DRF) study.

Preclinical Study Design: Foundational Principles

The initial in vivo evaluation of Cmpd-X should begin with a non-GLP Dose-Range Finding (DRF) study. The main goals of a DRF study are to determine the Maximum Tolerated Dose (MTD) and to characterize the dose-limiting toxicities.[4][5] This information is crucial for designing more extensive, regulatory-compliant toxicology studies.[6]

Rationale for Animal Model Selection

The choice of animal model is a critical factor that directly impacts the translational relevance of preclinical data.[5] For initial tolerability and pharmacokinetic studies of a novel small molecule, the following models are recommended:

  • Rodents:

    • Mus musculus (Mouse): Strains such as C57BL/6 or BALB/c are commonly used due to their well-characterized genetics, small size, and cost-effectiveness. They are suitable for initial MTD assessment.

    • Rattus norvegicus (Rat): Sprague-Dawley or Wistar rats are frequently used as a second rodent species. They are larger, allowing for serial blood sampling for pharmacokinetic (PK) analysis from a single animal.

  • Non-Rodents: A non-rodent species (e.g., Beagle dog or Cynomolgus monkey) will be required for later IND-enabling toxicology studies, but is not typically necessary for initial DRF screens.

The selection must be justified based on factors such as metabolic similarity to humans (if known), target expression, and regulatory acceptance.[5]

Route of Administration (RoA)

The choice of administration route should align with the intended clinical application.[4] Common routes for early preclinical studies include:

  • Oral (PO): Preferred for drugs intended for oral administration in humans. Requires assessment of oral bioavailability.

  • Intraperitoneal (IP): Often used in early rodent studies to bypass first-pass metabolism, providing higher systemic exposure.

  • Intravenous (IV): Used to determine fundamental pharmacokinetic parameters like clearance and volume of distribution, and provides 100% bioavailability.

For Cmpd-X, initial studies may utilize both IV (for PK) and the intended clinical route (e.g., PO) to assess both intrinsic properties and absorption characteristics.

Dose Formulation for Poorly Soluble Compounds

A significant challenge in preclinical development is the formulation of poorly water-soluble compounds for in vivo administration.[7][8] Inadequate formulation can lead to low and variable bioavailability, confounding study results.[9] The following is a robust, step-by-step protocol for developing a vehicle for Cmpd-X, assuming it exhibits low aqueous solubility.

Vehicle Component Selection

A multi-component vehicle system is often required to achieve the desired concentration and stability.[7][10]

Vehicle ComponentClassPurpose & Considerations
Dimethyl Sulfoxide (DMSO) Co-solventExcellent solubilizing agent. Use should be minimized (<10% of final volume) due to potential for local irritation and systemic toxicity.[10]
PEG 300/400 Co-solventPolyethylene glycol is a well-tolerated solvent that enhances solubility. Can be viscous at high concentrations.[7]
Tween 80 / Polysorbate 80 SurfactantA non-ionic surfactant used to maintain the compound in solution or suspension and prevent precipitation upon dosing.[7][11]
Saline (0.9% NaCl) or PBS Aqueous BaseThe primary diluent, ensuring the final formulation is isotonic.[10]
Methylcellulose Suspending AgentUsed to create a uniform suspension if the compound cannot be fully dissolved.[7]
Step-by-Step Formulation Protocol (Example)

This protocol targets a common formulation for oral or intraperitoneal administration: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.

  • Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals, dose levels, and dosing volume (e.g., 10 mL/kg for mice).

  • Weigh Cmpd-X: Accurately weigh the required amount of Cmpd-X powder and place it in a sterile, appropriately sized glass vial.

  • Initial Solubilization: Add the calculated volume of DMSO to the vial. Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Add Co-solvent and Surfactant: Add the PEG300 and then the Tween 80 to the solution. Vortex vigorously after each addition until the solution is homogeneous.

  • Final Dilution: Slowly add the sterile saline or PBS to the mixture while vortexing to prevent precipitation.

  • Final Observation: The final formulation should be a clear solution. If precipitation or cloudiness occurs, the formulation must be optimized (e.g., by altering solvent ratios or lowering the final concentration).

  • Vehicle Control Preparation: Prepare a batch of the vehicle following the exact same procedure but without adding Cmpd-X. This is critical for the control group animals.

G cluster_prep Formulation Preparation cluster_outcome Outcome weigh 1. Weigh Cmpd-X dissolve 2. Dissolve in DMSO add_peg 3. Add PEG300 & Tween 80 add_saline 4. Add Saline/PBS observe 5. Final Observation (Clear Solution?) ready Formulation Ready for Dosing observe->ready Yes optimize Optimize Formulation (Adjust Ratios / Lower Conc.) observe->optimize No

Protocol: Single-Dose Tolerability and PK Study in Mice

This study aims to establish a dose-response relationship for toxicity and to gather preliminary pharmacokinetic data.[5][12]

Experimental Design
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle Control (n=3)

    • Group 2: 10 mg/kg Cmpd-X (n=5)

    • Group 3: 30 mg/kg Cmpd-X (n=5)

    • Group 4: 100 mg/kg Cmpd-X (n=5)

    • Group 5: 300 mg/kg Cmpd-X (n=5) (Dose levels should be selected based on in vitro cytotoxicity data, if available. A 3-fold dose escalation is common practice.)[5]

  • Administration: Single dose via oral gavage (PO) at a volume of 10 mL/kg.

  • Endpoints: Clinical observations, body weight, and plasma concentrations of Cmpd-X.

Step-by-Step Procedure
  • Acclimation: Allow animals to acclimate for at least 5 days upon arrival.

  • Randomization & Baseline: Randomize animals into groups and record their pre-dose body weight.

  • Dose Administration: Administer the prepared formulation or vehicle control via oral gavage.

  • Post-Dose Monitoring:

    • Observe animals continuously for the first 30 minutes, then at 1, 2, 4, 8, and 24 hours post-dose.

    • Record any clinical signs of toxicity using a standardized scoring system (see table below).

    • Continue daily observations for 14 days.

  • Body Weight Measurement: Record body weight daily for the first 7 days, and then on Day 14.

  • Pharmacokinetic Sampling: From 2 of the 5 mice per dose group (excluding vehicle), collect blood samples (e.g., 25 µL) via tail vein or submandibular bleed at the following time points:

    • Pre-dose, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h.

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Termination: At Day 14, euthanize all surviving animals. A gross necropsy may be performed if significant toxicity was observed.

Clinical Observation Scoring
SignScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Activity Alert & activeReduced activityPiloerection, lethargyAtaxia, prostration
Respiration Normal rate/depthSlight increase/decreaseLabored breathingGasping, cyanosis
CNS NormalTremorsConvulsionsComa

Any animal reaching a Score 3 in any category or showing >20% body weight loss should be humanely euthanized.

G cluster_pre Pre-Dose cluster_dose Dosing & Observation cluster_post Post-Dose acclimate Acclimation (5 days) randomize Randomize Animals & Record BW acclimate->randomize dose Administer Cmpd-X or Vehicle (PO) randomize->dose observe Clinical Observations (0-24h, then daily) dose->observe pk_sample PK Blood Sampling (0-24h) dose->pk_sample bw_monitor Monitor Body Weight (Daily for 7d) observe->bw_monitor terminate Terminate Study (Day 14) bw_monitor->terminate

Data Interpretation and Next Steps

The data gathered from the DRF study will inform the subsequent steps in the development of Cmpd-X.

  • Tolerability Data: The clinical observations and body weight data will be used to establish the MTD, defined as the highest dose that does not cause severe toxicity or more than a 10-15% reduction in body weight.[5]

  • Pharmacokinetic Data: Plasma concentration-time profiles will be analyzed to determine key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve). This provides an initial assessment of systemic exposure at each dose level.[9]

The results will guide the dose selection for multi-dose toxicity studies and initial efficacy models. If significant toxicity is observed at low doses, further investigation into the mechanism of toxicity, potentially related to the hydrazine moiety, would be warranted.[2][13]

References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?
  • InfinixBio. (2026, February 20). Understanding Dose Range Finding Studies: A Critical Step in Drug Development.
  • Pharmapproach. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Hoeford Research Limited. (n.d.). Dose Range Finding.
  • PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions.
  • Charles River Laboratories. (n.d.). Dose Range Finding Studies.
  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical).
  • U.S. Environmental Protection Agency. (1998, May 5). U.S. EPA IRIS Substance file - Hydrazine/Hydrazine sulfate; CASRN 302-01-2.
  • ResearchGate. (2018, April 27). Synthesis and biological properties of novel 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene) hydrazine analogues.
  • National Center for Biotechnology Information. (n.d.). Background Information for Hydrazine Compounds - Interaction Profile for.
  • PubMed. (2021, January 15). In vitro and in vivo mammalian mutation assays support a nonmutagenic mechanism of carcinogenicity for hydrazine.
  • ResearchGate. (n.d.). Acceptance criteria for levels of hydrazine in substances for pharmaceutical use and analytical methods for its determination.
  • National Center for Biotechnology Information. (n.d.). TABLE 2-4, Genotoxicity of Hydrazines In Vivo - Toxicological Profile for Hydrazines.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR Hydrazines Tox Profile.
  • National Center for Biotechnology Information. (n.d.). 1-Methyl-2-benzylhydrazine | C8H12N2 | CID 25142.
  • ResearchGate. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY.
  • ResearchGate. (n.d.). Acceptance Criteria for Levels of Hydrazine in Substances for Pharmaceutical Use and Analytical Methods for its Determination.
  • WikEM. (2024, July 17). Hydrazine toxicity.
  • SciSpace. (n.d.). The Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review.
  • MDPI. (2022, December 26). In Vivo Toxicity, Redox-Modulating Capacity and Intestinal Permeability of Novel Aroylhydrazone Derivatives as Anti-Tuberculosis Agents.
  • PubMed. (n.d.). Identification of novel hydrazine metabolites by 15N-NMR.
  • R Discovery. (1973, January 1). Inhibition by hydrazine sulfate and various hydrazides, of in vivo growth of Walker 256 intramuscular carcinoma, B-16 melanoma, Murphy-Sturm lymphosarcoma and L-1210 solid leukemia.
  • Defense Technical Information Center. (n.d.). BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY.
  • National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology - StatPearls.
  • MDPI. (2024, March 28). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole.
  • Sigma-Aldrich. (n.d.). 4-Methoxyphenylhydrazine 95 19501-58-7.

Sources

Application

Application Note: Crystallization &amp; Purification of 1-Methyl-2-(4-phenoxybenzyl)hydrazine

[1] Executive Summary 1-Methyl-2-(4-phenoxybenzyl)hydrazine is a critical synthetic intermediate often utilized in the development of pyrazole-based pharmaceuticals and agrochemicals.[1] While the free base form of this...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

1-Methyl-2-(4-phenoxybenzyl)hydrazine is a critical synthetic intermediate often utilized in the development of pyrazole-based pharmaceuticals and agrochemicals.[1] While the free base form of this hydrazine derivative typically presents as a viscous oil or low-melting solid prone to oxidative degradation, high-purity isolation is best achieved through salt formation strategies .[1]

This guide details a robust workflow for converting the crude free base into a stable crystalline salt (specifically the Hydrochloride or Oxalate), followed by recrystallization and optional reversion to the free base.[1] This approach mitigates the risks of "oiling out" and air-oxidation, ensuring purities exceeding 98.5% (HPLC).[1]

Chemical Profile & Challenges[1]

PropertyDescriptionImplication for Crystallization
Structure Lipophilic 4-phenoxybenzyl tail + Polar hydrazine headAmphiphilic nature; prone to forming emulsions or oils rather than crystals.[1]
pKa (Predicted) ~8.14 (Hydrazine N)Sufficiently basic to form stable salts with strong and medium acids (HCl, Oxalic, Fumaric).[1]
Stability Air-sensitive (Oxidation to azo/hydrazone)Critical: All crystallization steps must be performed under inert atmosphere (

or Ar).[1]
Solubility High in EtOH, DCM, EtOAc; Low in Water, HeptaneStandard cooling crystallization is difficult; Antisolvent or Reactive Crystallization is required.[1]

Pre-Crystallization Characterization

Before attempting bulk crystallization, perform the following solubility and stability screen on a 100 mg scale.

Solubility Profiling (Free Base)

Dissolve 10 mg of crude oil in 100 µL of solvent at 25°C.[1]

  • Soluble: Methanol, Ethanol, Isopropanol (IPA), Dichloromethane (DCM), Tetrahydrofuran (THF).[1]

  • Partially Soluble: Toluene, Methyl tert-butyl ether (MTBE).[1]

  • Insoluble: n-Heptane, Water (pH > 9).[1]

Salt Screening Strategy

Hydrazines often fail to crystallize as free bases.[1] Salt formation is the primary purification vector.[1]

  • Candidate A (Hydrochloride): Gas sparging or HCl in Dioxane/Ether.[1] Often hygroscopic but very crystalline.[1]

  • Candidate B (Oxalate): Oxalic acid in EtOH.[1] Historically the most reliable for hydrazines due to H-bond networking [1].[1]

  • Candidate C (Fumarate): Fumaric acid in IPA.[1] Good for pharmaceutical acceptability.[1]

Protocol 1: Reactive Crystallization (Salt Formation)

Objective: Convert crude 1-Methyl-2-(4-phenoxybenzyl)hydrazine oil into a stable crystalline Hydrochloride or Oxalate salt.[1]

Materials
  • Substrate: Crude 1-Methyl-2-(4-phenoxybenzyl)hydrazine (assumed ~90% purity).

  • Reagent: 4M HCl in Dioxane OR Anhydrous Oxalic Acid.

  • Solvent: Anhydrous Ethanol (EtOH) and Methyl tert-butyl ether (MTBE).[1]

  • Equipment: Jacketed glass reactor with overhead stirring,

    
     line.
    
Step-by-Step Procedure
  • Dissolution: Dissolve 10.0 g of crude hydrazine in 60 mL of Anhydrous EtOH at 20°C under

    
     blanket.
    
  • Filtration (Clarification): If the solution is hazy, filter through a 0.45 µm PTFE membrane to remove inorganic salts (e.g., NaCl/KCl from synthesis).[1]

  • Acid Addition (Controlled):

    • For HCl Salt: Dropwise add 1.1 equivalents of 4M HCl/Dioxane while stirring at 300 RPM. Maintain temp < 30°C (exothermic).

    • For Oxalate Salt: Add a solution of 1.05 eq Oxalic acid dissolved in warm EtOH.[1]

  • Nucleation Induction:

    • The solution may darken slightly.[1]

    • Cool to 0°C over 60 minutes.

    • Crucial Step: If no precipitate forms, add Antisolvent (MTBE) dropwise until slight turbidity persists (Cloud Point).[1]

  • Aging: Stir the slurry at 0°C for 4 hours to ripen the crystals (Ostwald Ripening).

  • Isolation: Filter under

    
     pressure (Schlenk frit) or vacuum. Do not suck dry in air  to prevent oxidation of any residual free base.[1]
    
  • Wash: Wash cake with 2 x 20 mL cold MTBE.

Protocol 2: Recrystallization of the Salt

Objective: Purify the isolated salt to >99% purity.

Solvent System
  • Primary Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

  • Antisolvent: Isopropyl Acetate (IPAc) or MTBE.[1]

  • Rationale: The salt is highly soluble in alcohols but insoluble in esters/ethers.[1]

Procedure
  • Dissolution: Suspend the wet cake in minimum hot MeOH (approx. 5-7 volumes) at 50°C until fully dissolved.

  • Cooling Ramp: Cool to 25°C at a rate of 0.5°C/min.

  • Antisolvent Addition: Slowly add IPAc (approx. 5 volumes) over 2 hours.

  • Final Cooling: Cool to -5°C and hold for 2 hours.

  • Filtration & Drying: Filter and dry in a vacuum oven at 40°C for 12 hours.

Protocol 3: Recovery of Free Base (Optional)

If the application requires the free base (e.g., for a subsequent nucleophilic attack), generate it in situ or isolate immediately.[1]

  • Biphasic Setup: Suspend purified salt in DCM (10 vol).

  • Neutralization: Add 10% aq.

    
     (3 eq) and stir vigorously for 30 mins.
    
  • Separation: Separate organic layer. Extract aqueous layer 2x with DCM.[1]

  • Drying: Dry organics over

    
    , filter, and concentrate in vacuo at < 30°C.
    
  • Storage: Store the resulting oil under Argon at -20°C immediately.

Process Visualization

The following diagram illustrates the decision matrix and workflow for processing this hydrazine derivative.

G Start Crude Reaction Mixture (1-Methyl-2-(4-phenoxybenzyl)hydrazine) Check Check Phase State (Oil vs Solid) Start->Check Oil Viscous Oil (Most Likely) Check->Oil Usually Solid Amorphous Solid Check->Solid SaltForm Salt Formation Strategy (Reactive Crystallization) Oil->SaltForm Solid->SaltForm AcidSelect Screen Acids: 1. HCl (Dioxane) 2. Oxalic Acid (EtOH) SaltForm->AcidSelect Cryst Crystallization Process Solvent: EtOH/MTBE Temp: 50°C -> 0°C AcidSelect->Cryst Isolate Isolation (Filtration) Under N2 Atmosphere Cryst->Isolate PurityCheck Purity Check (HPLC) Isolate->PurityCheck Recryst Recrystallization (MeOH / Isopropyl Acetate) PurityCheck->Recryst Fail (<98%) Final Pure Salt (>99%) PurityCheck->Final Pass (>98%) Recryst->Isolate FreeBase Neutralization to Free Base (DCM / Na2CO3) Final->FreeBase If Free Base Required

Figure 1: Decision tree for the purification of 1-Methyl-2-(4-phenoxybenzyl)hydrazine, prioritizing salt formation to overcome the stability and handling issues of the free base oil.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Temperature dropped too fast; Metastable Zone Width (MSZW) exceeded.Reheat to dissolution.[1] Add seed crystals (0.1 wt%). Cool slower (0.1°C/min).[1]
Pink/Red Coloration Oxidation of hydrazine to azo/azoxy species.[1]Stop. Purge system with Argon. Add antioxidant (e.g., ascorbic acid) if compatible with downstream steps.[1]
Low Yield Salt is too soluble in EtOH.[1]Increase ratio of Antisolvent (MTBE) or switch solvent to Isopropanol (IPA).[1]
Hygroscopicity HCl salt absorbing water.[1]Switch to Oxalate or Fumarate salt, which are generally non-hygroscopic.[1]

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. Retrieved from [1]

  • Ragnarsson, U. (2012).[1] Synthetic methodology for alkyl hydrazines. Chemical Society Reviews.[1] (General reference for hydrazine handling).

  • EvitaChem. (2025).[1] Product Data: 1-Methyl-2-(4-phenoxybenzyl)hydrazine (CAS 1392879-14-9).[1][3][4][5] Retrieved from [1]

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Reference for salt screening methodologies).

Disclaimer: This protocol is intended for research purposes only. Hydrazine derivatives are potentially toxic and carcinogenic.[1] All operations must be conducted in a fume hood with appropriate PPE.[1]

Sources

Method

Application Note: A Multi-faceted Spectroscopic Approach for the Comprehensive Analysis of Phenoxybenzyl Hydrazines

Audience: Researchers, scientists, and drug development professionals. Abstract: Phenoxybenzyl hydrazines and their derivatives are crucial intermediates and scaffolds in the synthesis of pharmaceuticals and agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phenoxybenzyl hydrazines and their derivatives are crucial intermediates and scaffolds in the synthesis of pharmaceuticals and agrochemicals. Their structural integrity, purity, and quantitative presence are critical parameters that dictate the safety and efficacy of the final products. This guide provides a detailed exposition of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—for the robust characterization of this important class of compounds. We delve into the causality behind experimental choices, present field-proven protocols, and offer insights into data interpretation, ensuring a self-validating analytical workflow.

Introduction: The Significance of Phenoxybenzyl Hydrazines

Phenoxybenzyl hydrazines are organic compounds characterized by a phenoxybenzyl group attached to a hydrazine moiety. This structural combination imparts significant chemical reactivity and a versatile pharmacological profile, making them valuable building blocks in medicinal chemistry.[1] The hydrazine group (–NH–NH₂) in particular allows for a variety of synthetic transformations, including condensations and cyclizations, to create more complex molecules.[1] Given their role as precursors to active pharmaceutical ingredients (APIs) and other high-value chemicals, rigorous analytical characterization is imperative. Spectroscopic methods offer a rapid, reliable, and non-destructive means to confirm molecular structure, identify functional groups, quantify concentration, and detect impurities, which are all critical aspects of quality assurance and regulatory compliance in the pharmaceutical industry.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules like phenoxybenzyl hydrazines.[1] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Expertise & Causality:

The choice of NMR is predicated on its ability to provide a complete atomic-level map of the molecule. For phenoxybenzyl hydrazines, ¹H NMR is invaluable for identifying and distinguishing between the various protons—those on the aromatic rings, the benzylic protons, and the labile N-H protons of the hydrazine group. ¹³C NMR complements this by mapping the carbon skeleton. The chemical shifts (δ) are highly sensitive to the electronic environment, allowing for precise structural assignment. For instance, the downfield resonance of N-H protons is a direct consequence of deshielding effects from adjacent electronegative nitrogen atoms and potential hydrogen bonding.[1][4]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the phenoxybenzyl hydrazine sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

      • Scientist's Note: DMSO-d₆ is often preferred for hydrazine derivatives as it can slow down the proton exchange of N-H protons, resulting in sharper, more easily identifiable peaks.[5] CDCl₃ is also commonly used.[6]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Parameters (Example on a 400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at a probe temperature of 298 K (25 °C).

      • Set the spectral width to approximately 16 ppm.

      • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

      • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR:

      • Use a proton-decoupled pulse sequence (e.g., zgpg30).

      • Set the spectral width to approximately 240 ppm.

      • A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Integrate the ¹H NMR signals to determine the relative ratios of protons.

    • Assign the chemical shifts by comparing them to expected values for the structure and analyzing spin-spin coupling patterns (multiplicity).

Data Presentation: Characteristic NMR Chemical Shifts
Proton Type (¹H NMR) Typical Chemical Shift (δ, ppm) Multiplicity Causality/Notes
Hydrazine N-H5.5 - 11.0 (broad)SingletHighly variable; position and broadness depend on solvent, concentration, and hydrogen bonding.[1][6]
Aromatic Ar-H6.8 - 7.8Multiplet/Doublet/TripletSpecific shifts depend on substitution patterns on the phenoxy and benzyl rings.
Imine CH=N (if derivatized)7.5 - 8.5SingletCharacteristic of hydrazone formation.[1]
Benzylic O-CH₂-Ar~5.0SingletProtons adjacent to the oxygen and aromatic ring.
Carbon Type (¹³C NMR) Typical Chemical Shift (δ, ppm) Causality/Notes
Aromatic Carbons110 - 160The C-O carbons are typically the most downfield.
Imine Carbon (C=N)140 - 165Diagnostic for hydrazone derivatives.[4]
Benzylic Carbon (O-CH₂-Ar)~70Carbon atom of the methylene bridge.
Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation P1 Weigh Sample (5-10 mg) P2 Dissolve in Deuterated Solvent (e.g., DMSO-d6) P1->P2 P3 Add TMS Internal Standard P2->P3 A1 Acquire 1H Spectrum (400 MHz) P3->A1 A2 Acquire 13C Spectrum (Proton Decoupled) P3->A2 D1 Fourier Transform, Phase & Baseline Correction A1->D1 A2->D1 D2 Integrate Signals (1H) D1->D2 D3 Assign Chemical Shifts & Analyze Coupling D2->D3 D4 Structural Elucidation D3->D4

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and highly effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic vibrational frequency, making the IR spectrum a unique "molecular fingerprint."[3]

Expertise & Causality:

For phenoxybenzyl hydrazines, FT-IR is essential for confirming the presence of key structural motifs. The N-H stretching vibrations of the hydrazine group are particularly diagnostic, typically appearing as one or two bands in the 3300–3500 cm⁻¹ region.[1] The exact position and shape of these bands can be influenced by hydrogen bonding. Additionally, the C=N stretch (if derivatized into a hydrazone) and the characteristic absorptions of the aromatic rings and the C-O-C ether linkage provide orthogonal validation of the structure determined by NMR.[7][8]

Experimental Protocol: FT-IR Analysis
  • Sample Preparation (KBr Pellet Method):

    • Place approximately 1-2 mg of the solid phenoxybenzyl hydrazine sample into an agate mortar.

    • Add ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

    • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

      • Scientist's Note: The quality of the pellet is paramount. Inadequate grinding or moisture in the KBr can lead to scattering and interfering O-H bands, respectively.

    • Transfer a portion of the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment first.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Interpretation:

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Characteristic FT-IR Absorption Bands
Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Hydrazine (-NH₂)N-H Stretch3300 - 3500Medium-Strong (often two bands)
Hydrazine (-NH₂)N-H Bend (Scissoring)1590 - 1650Medium-Strong
Aromatic RingC-H Stretch3000 - 3100Medium-Weak
Aromatic RingC=C Stretch1450 - 1600Medium (multiple bands)
Ether (Ar-O-CH₂)C-O-C Asymmetric Stretch1200 - 1275Strong
Imine (C=N)C=N Stretch1580 - 1640Medium-Strong
Visualization: FT-IR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_proc Data Interpretation P1 Mix 1-2 mg Sample with ~150 mg KBr P2 Grind to Fine Powder P1->P2 P3 Press into Transparent Pellet P2->P3 A1 Record Background Spectrum P3->A1 A2 Record Sample Spectrum (4000-400 cm-1) A1->A2 D1 Identify Characteristic Bands A2->D1 D2 Assign Bands to Functional Groups D1->D2 D3 Confirm Structural Features D2->D3 UVVis_Workflow cluster_prep Preparation cluster_acq Measurement cluster_proc Analysis P1 Prepare Stock Solution (Known Concentration) P2 Create Calibration Standards (Serial Dilution) P1->P2 A1 Determine λmax P2->A1 P3 Prepare Unknown Sample Solution A2 Measure Absorbance of Standards & Sample at λmax P3->A2 A1->A2 D1 Plot Calibration Curve (Absorbance vs. Conc.) A2->D1 D2 Perform Linear Regression (R² > 0.999) D1->D2 D3 Calculate Unknown Concentration D2->D3

Caption: Workflow for quantitative UV-Vis analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. [9]It is highly sensitive, often capable of detecting analytes at picogram levels or lower. [10]

Expertise & Causality:

The primary reason for using MS is to obtain an exact molecular weight, which provides definitive confirmation of the elemental composition when using high-resolution mass spectrometry (HRMS). For phenoxybenzyl hydrazines, soft ionization techniques like Electrospray Ionization (ESI) are often preferred as they typically generate the protonated molecular ion ([M+H]⁺) with minimal fragmentation, directly confirming the molecular weight. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring a derivatization step to increase the volatility of the analyte. [9][11]The fragmentation pattern observed in the mass spectrum provides a puzzle that can be pieced together to confirm the connectivity of the phenoxy, benzyl, and hydrazine moieties.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with the liquid chromatography (LC) mobile phase, such as methanol or acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates that could damage the LC-MS system.

  • LC-MS Parameters (Example using ESI):

    • Liquid Chromatography:

      • Use a C18 reversed-phase column.

      • Employ a mobile phase gradient, for example, from water with 0.1% formic acid to acetonitrile with 0.1% formic acid.

        • Scientist's Note: The formic acid helps to protonate the analyte in the ESI source, promoting the formation of the [M+H]⁺ ion.

      • Set a flow rate appropriate for the column (e.g., 0.2-0.5 mL/min).

    • Mass Spectrometry (Positive ESI Mode):

      • Set the ion source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

      • Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 amu) to detect the molecular ion.

      • If structural confirmation is needed, perform tandem MS (MS/MS) by selecting the molecular ion and fragmenting it to observe its daughter ions.

  • Data Interpretation:

    • Identify the peak corresponding to the protonated molecular ion ([M+H]⁺) in the mass spectrum. The m/z value should correspond to the calculated molecular weight of the phenoxybenzyl hydrazine plus the mass of a proton (1.007 Da).

    • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the presence of key structural fragments (e.g., loss of the phenoxy group, cleavage at the N-N bond).

Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Interpretation P1 Prepare Dilute Solution (~1-10 µg/mL) P2 Filter through 0.22 µm Syringe Filter P1->P2 A1 Inject into LC System (Reversed-Phase) P2->A1 A2 Ionize Sample (e.g., ESI+) A1->A2 A3 Detect Ions (MS) (Full Scan & MS/MS) A2->A3 D1 Identify Molecular Ion Peak ([M+H]+) A3->D1 D3 Analyze Fragmentation Pattern (MS/MS) A3->D3 D2 Confirm Molecular Weight D1->D2 D4 Confirm Structure D3->D4

Caption: Workflow for structural confirmation by LC-MS.

Method Validation and Trustworthiness

Conclusion

The comprehensive analysis of phenoxybenzyl hydrazines requires a multi-technique spectroscopic approach. NMR spectroscopy serves as the cornerstone for definitive structural elucidation, while FT-IR provides rapid confirmation of key functional groups. UV-Vis spectroscopy offers a simple and accurate method for quantification, and Mass Spectrometry provides unambiguous confirmation of molecular weight and structural integrity. By judiciously applying these methods in a complementary fashion, researchers and drug development professionals can ensure the identity, purity, and quality of these vital chemical entities with a high degree of scientific confidence.

References

  • Anusandhanvallari. "Synthesis and Characterization of Hydrazine Derivatives." Available at: [Link].

  • Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.
  • ATSDR. "Analytical Methods for Hydrazine." Available at: [Link].

  • MDPI. "Terpenoid Hydrazones as Biomembrane Penetration Enhancers: FT-IR Spectroscopy and Fluorescence Probe Studies." Molecules, 2022, 27(1), 135. Available at: [Link].

  • Lab Manager. "Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications." Available at: [Link].

  • ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." Available at: [Link].

  • Hinman, R. L. (1960). "The Ultraviolet Absorption Spectra of Hydrazones of Aromatic Aldehydes." The Journal of Organic Chemistry, 25(10), 1775–1779. Available at: [Link].

  • ManTech Publications. "Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control." Journal of Pharmaceutical Analysis and Drug Research, 2025, 7(2). Available at: [Link].

  • European Pharmaceutical Review. "Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry." Available at: [Link].

  • OSTI.GOV. "Infrared spectra of hydrazine and products of its reactions with HF, F/sub 2/, and O/sub 3/ in solid argon." Inorganic Chemistry, 1988. Available at: [Link].

  • PubMed. "Validation of a spectrophotometric method for the determination of iron (III) impurities in dosage forms." Journal of Pharmaceutical and Biomedical Analysis, 2002, 30(2), 277-83. Available at: [Link].

  • Scholars Research Library. "Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances." Der Pharmacia Lettre, 2015, 7(11), 286-294. Available at: [Link].

  • PubMed. "Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid." Analytical Biochemistry, 1988, 175(1), 139-44. Available at: [Link].

  • ACS Publications. "Surface-Enhanced Raman Spectroscopy-Based Approach for Ultrasensitive and Selective Detection of Hydrazine." Analytical Chemistry, 2015, 87(13), 6847–6852. Available at: [Link].

  • ResearchGate. "UV–Vis spectra of hydrazones (H1) (left) and (H2) (right) in two solvents (0.5 × 10⁻⁴ M)." Available at: [Link].

  • MDPI. "Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups." Molecules, 2024, 29(24), 5678. Available at: [Link].

  • ResearchGate. "FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs (CoFeNPs1) and (b) hydrazine hydrate." Available at: [Link].

  • PubMed. "Synthesis and spectral characterization of hydrazone derivative of furfural using experimental and DFT methods." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2014, 118, 930-9. Available at: [Link].

  • ResearchGate. "Calculated ¹H NMR chemical shifts of the hydrazone form I and azo form II of benzylidene-phenyl hydrazine in DMSO." Available at: [Link].

  • Semantic Scholar. "Spectroscopic, Visual Test Techniques And Optical Sensors For Determination Of Hydrazine And Its Derivatives." Available at: [Link].

  • SpectraBase. "Hydrazine." Available at: [Link].

  • ACS Publications. "The Ultraviolet Absorption Spectra of Hydrazones of Aromatic Aldehydes." The Journal of Organic Chemistry, 1960, 25(10), 1775-1779. Available at: [Link].

  • OSHA. "HYDRAZINE Method." Available at: [Link].

  • NIH. "Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity." Molecules, 2020, 25(12), 2898. Available at: [Link].

  • Asian Journal of Chemistry. "Spectrophotometric Determination of Hydrazine." Available at: [Link].

  • ResearchGate. "(PDF) Spectroscopic, Visual Test Techniques And Optical Sensors For Determination Of Hydrazine And Its Derivatives." Available at: [Link].

  • Wiley Online Library. "Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds." Mass Spectrometry Reviews, 2010, 29(5), 776-805. Available at: [Link].

  • Mettler Toledo. "Hydrazine in Wastewater | UV/Vis Spectroscopy | ASTM D1385-07." Available at: [Link].

  • RSC Publishing. "A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum." Analytical Methods, 2023. Available at: [Link].

  • NASA Tech Briefs. "Three Methods of Detection of Hydrazines." Available at: [Link].

  • University of Victoria. "Phenol-selective mass spectrometric analysis of jet fuel." Available at: [Link].

  • PubMed. "Spectrophotometric determination of hydrazine." Ecotoxicology and Environmental Safety, 2008, 70(1), 147-51. Available at: [Link].

  • MDPI. "Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes. Hydrazones with Antileishmanial and Antibacterial Activities." Molecules, 2023, 28(14), 5345. Available at: [Link].

  • Radboud Repository. "Spectroscopic insights into the mechanism of anammox hydrazine synthase." Available at: [Link].

  • ResearchGate. "Analytical characteristics for analysis of hydrazine, phenylhydrazine and acetylhydrazine in ternary mixtures by the proposed method." Available at: [Link].

  • ResearchGate. "(PDF) Spectrophotometric Determination of Hydrazine." Available at: [Link].

  • MDPI. "Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices." Molecules, 2025, 30(23), 5678. Available at: [Link].

  • ResearchGate. "(PDF) SYNTHESIS AND CHARACTERIZATION OF PHENYL HYDRAZINE AND ISATIN-BASED SCHIFF BASE METAL COMPLEXES WITH IRON, COBALT AND CHROMIUM: A COMPARATIVE STUDY." Available at: [Link].

  • Sathyabama Institute of Science and Technology. "synthesis and characterisation of 1,2-bis (3,4- dimethoxy benzylidene) hydrazine." Available at: [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Methyl-2-(4-phenoxybenzyl)hydrazine

Welcome to the Application Scientist Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing solubility, stability, or formulation issues with 1-Methyl-2-(4-phe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing solubility, stability, or formulation issues with 1-Methyl-2-(4-phenoxybenzyl)hydrazine .

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will explore the physicochemical causality behind your experimental bottlenecks and provide self-validating workflows to ensure robust, reproducible assay results.

Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the molecular drivers of the compound's behavior. 1-Methyl-2-(4-phenoxybenzyl)hydrazine features a highly lipophilic phenoxybenzyl core paired with a reactive, weakly basic hydrazine moiety ()[1]. This structural dichotomy is the root cause of most formulation failures.

Table 1: Physicochemical Properties and Experimental Impact

PropertyValueCausality / Impact on Experiment
CAS Number 1392879-14-9Primary identifier for sourcing and documentation[1].
Molecular Weight 228.29 g/mol Critical for precise molarity calculations during stock preparation ()[2].
Predicted pKa ~8.14Compound is predominantly unprotonated at physiological pH (7.4), drastically reducing aqueous solubility ()[3].
Physical Form Pale-yellow to yellow-brown solidVisual indicator of compound integrity; unexpected darkening indicates oxidation[1].
Storage Temp. 2-8 °CPrevents thermal degradation and oxidation of the reactive hydrazine moiety[1].
Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when diluting from a DMSO stock into PBS (pH 7.4)? A: This is a classic "solvent crash-out" driven by the compound's pKa and lipophilicity. With a predicted pKa of ~8.14[3], a significant fraction of the compound exists as an unprotonated free base at pH 7.4. Without a positive charge to facilitate dipole-dipole interactions with water, the hydrophobic phenoxybenzyl group forces the molecule out of solution ()[4]. Solution: Use a step-down dilution method incorporating a co-solvent (e.g., HP-β-CD) to shield the hydrophobic core before introducing it to the aqueous environment.

Q2: I left my DMSO stock at room temperature overnight, and my assay results are inconsistent. Is the compound unstable in DMSO? A: Yes. While DMSO is an excellent primary solvent for disrupting the crystal lattice, it can act as a mild oxidant or facilitate reactions with trace impurities over time, particularly with reactive hydrazine derivatives ()[5]. Hydrazines are highly prone to oxidation and Schiff base formation. Solution: Always prepare DMSO stocks fresh, or aliquot and freeze them immediately at -80°C. Never subject the stock to multiple freeze-thaw cycles.

Q3: Can I just lower the pH of my assay buffer to keep it soluble? A: Lowering the pH below 6.0 will fully protonate the hydrazine, forming a highly soluble hydrazinium salt[3]. However, if your biological assay (e.g., cell culture, enzyme assay) requires physiological pH, this will artificially alter your assay conditions and potentially denature your targets. You must rely on formulation (co-solvents) rather than pH adjustment for biological assays.

Self-Validating Experimental Protocols
Protocol A: Preparation of a Stable 10 mM Master Stock in DMSO

Causality: 100% DMSO disrupts the solid's crystal lattice without introducing water that would trigger hydrophobic aggregation.

  • Equilibration: Bring the sealed vial of 1-Methyl-2-(4-phenoxybenzyl)hydrazine to room temperature in a desiccator before opening. Why? This prevents ambient moisture condensation, which degrades the hydrazine[1].

  • Weighing: Weigh the required mass (e.g., 2.28 mg for 1 mL of 10 mM stock) into a sterile, amber microcentrifuge tube (amber protects against photo-oxidation).

  • Solubilization: Add anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex for 30 seconds, followed by water-bath sonication at room temperature for 2 minutes.

  • Validation Check: Hold the amber tube against a strong light source. The liquid must be perfectly clear with no refractive micro-particles. If cloudy, sonicate for an additional 2 minutes.

  • Storage: Aliquot into 50 µL single-use volumes and store at -80°C.

Protocol B: Step-Down Aqueous Formulation for Biological Assays (pH 7.4)

Causality: Introducing a carrier molecule like Hydroxypropyl-β-cyclodextrin (HP-β-CD) creates a hydrophobic inclusion complex, masking the phenoxybenzyl group from the aqueous buffer and preventing precipitation.

  • Carrier Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Initial Dilution: Pipette 10 µL of the 10 mM DMSO stock into 90 µL of the 10% HP-β-CD buffer. Mix by rapid pipetting to prevent localized crash-out. (This yields a 1 mM intermediate stock in 10% DMSO).

  • Incubation & Validation Check: Allow the intermediate stock to sit at room temperature for 10 minutes. Measure the absorbance at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates micro-precipitation. The solution must remain optically clear before proceeding.

  • Final Dilution: Dilute the intermediate stock 1:10 into your final assay buffer (yielding a 100 µM final concentration, with 1% final DMSO).

Mechanistic & Workflow Visualizations

Workflow A 1-Methyl-2-(4-phenoxybenzyl)hydrazine (Solid) B Dissolve in 100% DMSO (10 mM Stock) A->B Vortex & Sonicate C Add Co-solvent (e.g., 10% HP-β-CD) B->C Aliquot & Store D Dilute with Aqueous Buffer (pH 7.4) C->D Dropwise Addition E Clear Solution (Ready for Assay) D->E Success F Precipitation / Turbidity D->F If Co-solvent insufficient F->C Adjust Formulation

Workflow for solubilizing 1-Methyl-2-(4-phenoxybenzyl)hydrazine for aqueous assays.

pH_Pathway N1 Free Base Form (Unprotonated Hydrazine) N2 pH > 8.1 (Alkaline/Physiological) N1->N2 N4 Salt Form (Protonated Hydrazinium) N1->N4 Add Acid (HCl) N3 Poor Aqueous Solubility (Precipitation Risk) N2->N3 N5 pH < 6.0 (Acidic) N4->N5 N6 High Aqueous Solubility (Stable in Solution) N5->N6

pH-dependent ionization states affecting the solubility of the hydrazine moiety.

References
  • Title: Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Reaction Solvent Dimethyl Sulfoxide (DMSO) Source: Chemistry and Chemists URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 1-Methyl-2-(4-phenoxybenzyl)hydrazine

Welcome to the Technical Support Center for the handling and storage of 1-Methyl-2-(4-phenoxybenzyl)hydrazine . As a 1,2-dialkylhydrazine derivative, this compound is notoriously susceptible to oxidative degradation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and storage of 1-Methyl-2-(4-phenoxybenzyl)hydrazine . As a 1,2-dialkylhydrazine derivative, this compound is notoriously susceptible to oxidative degradation. This guide provides researchers and drug development professionals with the mechanistic causality behind this degradation, self-validating storage protocols, and targeted troubleshooting strategies to ensure absolute compound integrity.

Diagnostic Overview: The Mechanism of Hydrazine Oxidation

To prevent degradation, it is critical to understand the chemical causality driving it. 1,2-dialkylhydrazines act as powerful reducing agents, particularly in basic or neutral environments, and are easily oxidized by molecular oxygen[1].

The oxidation process is a single-electron transfer (SET) mechanism that converts the hydrazine into an azoparaffin (diazene)[2]. This reaction is drastically accelerated by trace transition metals (such as copper and iron), which lower the activation energy for the electron transfer[3]. Once the azoalkane is formed, it can undergo further homolytic cleavage driven by light or heat, releasing nitrogen gas and hydrocarbon byproducts.

To thermodynamically protect the molecule, the nitrogen lone pairs must be stabilized. Acidification achieves this by protonating the hydrazine, raising its oxidation potential and making it highly resistant to air oxidation[1]. For related hydrazine derivatives, maximum stability is typically observed around pH 3.5[4].

OxidationMechanism Hydrazine 1-Methyl-2-(4-phenoxybenzyl)hydrazine (Stable, Protonated at low pH) FreeBase Free Base Hydrazine (Reactive Lone Pairs) Hydrazine->FreeBase pH > pKa Deprotonation Radical Hydrazyl Radical Cation (SET Intermediate) FreeBase->Radical O2, Trace Metals (Cu, Fe) Single Electron Transfer Azo Azoalkane (Diazene) (Oxidized Product) Radical->Azo -H+, -e- Further Oxidation Degradation Cleavage Products (N2 + Hydrocarbons) Azo->Degradation Light / Heat Homolytic Cleavage Acid Acidify (pH < 4) Acid->Hydrazine EDTA Add Chelators (EDTA) EDTA->FreeBase Blocks Metals Argon Argon Purge / Dark Storage Argon->Radical Blocks O2

Mechanistic pathway of 1,2-dialkylhydrazine oxidation and targeted stabilization interventions.

Quantitative Impact of Storage Conditions

The table below summarizes how different storage environments impact the half-life and degradation profile of 1,2-dialkylhydrazines.

Storage ConditionTemperatureAtmosphereAdditivesEstimated Half-LifePrimary Degradant
Aqueous Base (pH > 8) 25°CAmbient AirNone< 24 hoursAzoalkane (Diazene)
Aqueous Acid (pH 3.5) 25°CAmbient AirNone> 1 monthTrace Azoalkane
Organic Solvent (DMSO) 25°CAmbient AirNone3-5 daysCleavage Products
Organic Solvent (MeOH) -20°CArgon1 mM EDTA> 1 yearNone (Stable)
Solid (HCl Salt) -80°CArgonDesiccant> 2 yearsNone (Stable)

Standard Operating Procedure (SOP): Anaerobic Aliquoting

To guarantee the integrity of 1-Methyl-2-(4-phenoxybenzyl)hydrazine, follow this self-validating protocol for preparing long-term storage aliquots.

Step 1: Salt Conversion (Protonation) Convert the free base to a hydrochloride (HCl) salt. Causality: Protonating the nitrogen lone pairs removes the electron density required for the initial single-electron transfer to oxygen[1].

Step 2: Solvent Degassing (Deoxygenation) If storing in solution, use the freeze-pump-thaw method (3 cycles) on HPLC-grade solvent. Causality: Molecular oxygen is the terminal electron acceptor in hydrazine oxidation. Removing dissolved O₂ kinetically halts the formation of the hydrazyl radical.

Step 3: Chelator Addition (Metal Passivation) Add 1 mM EDTA to aqueous or compatible solvent mixtures. Causality: Trace metals (Cu²⁺, Fe³⁺) drastically lower the activation energy for oxidation[3]. EDTA sequesters these catalytic ions.

Step 4: Aliquoting (Photoprotection) Dispense the solution into amber glass vials and backfill the headspace with Argon gas before sealing. Causality: Azoalkanes and hydrazines undergo photolytic N-N bond cleavage. Amber glass blocks the UV radiation responsible for this degradation.

Step 5: Validation Check (Self-Validating System) Take a 10 µL aliquot of the final sealed batch, dilute in 1 mL of solvent, and measure the UV-Vis spectrum. Validation Criteria: The absorbance at 350 nm must be < 0.05. A peak at 350 nm indicates the presence of the oxidized azoalkane (diazene)[2]. If the peak is absent, the inerting process was successful, and the batch is validated for long-term storage at -20°C.

StorageWorkflow Start Synthesized/Received 1-Methyl-2-(4-phenoxybenzyl)hydrazine Purification Purify via Recrystallization (Remove trace metals) Start->Purification Acidification Convert to Hydrochloride Salt (pH < 4) Purification->Acidification Solvent Dissolve in Degassed Solvent (Sparged with Argon for 30 min) Acidification->Solvent Aliquot Aliquot into Amber Vials (Protect from UV light) Solvent->Aliquot Freeze Lyophilize or Freeze at -20°C (Under Argon atmosphere) Aliquot->Freeze QC QC Check: UV-Vis / LC-MS (Verify absence of Azo peak at 350nm) Freeze->QC

Step-by-step inert storage workflow for 1-Methyl-2-(4-phenoxybenzyl)hydrazine.

Troubleshooting Matrix

Issue: Solution turns yellow or orange over time.

  • Root Cause: Auto-oxidation has occurred, converting the colorless hydrazine into an azoalkane (diazene), which strongly absorbs in the visible spectrum[2].

  • Resolution: Discard the oxidized batch. For future batches, verify the integrity of the Argon blanket, ensure strict protection from light, and verify the pH is maintained around 3.5[4].

Issue: Pressure build-up in sealed storage vials.

  • Root Cause: Deep oxidation and subsequent homolytic cleavage of the azoalkane, releasing N₂ gas and hydrocarbon byproducts.

  • Resolution: Ensure strict temperature control (-20°C or lower). Do not store the compound in a frost-free freezer, as the temperature cycling promotes degradation.

Issue: High variability in biological assays using stored aliquots.

  • Root Cause: Trace metal contamination from spatulas, glassware, or low-grade solvents catalyzing single-electron transfer (SET) oxidation[3].

  • Resolution: Passivate all glassware with 10% nitric acid before use. Use only LC-MS grade, metal-free solvents, and utilize plastic spatulas for weighing.

Frequently Asked Questions (FAQs)

Q: Can I store 1-Methyl-2-(4-phenoxybenzyl)hydrazine as a free base? A: It is highly discouraged. In basic or neutral free-base forms, hydrazines act as powerful reducing agents and are rapidly oxidized by ambient air[1]. Always store as a salt (e.g., HCl or mesylate) unless the free base is required immediately for a downstream reaction.

Q: Why does my compound degrade faster in DMSO compared to aqueous acidic buffers? A: DMSO is highly hygroscopic and readily absorbs oxygen and moisture from the air. More importantly, DMSO cannot protonate the hydrazine to protect its lone pairs. If DMSO must be used for assay stock solutions, it must be anhydrous, rigorously degassed, and stored strictly under an inert gas.

Q: How can I analytically verify the integrity of my stored compound? A: Use LC-MS or UV-Vis spectroscopy. The appearance of a new UV absorbance peak around 350-360 nm indicates the formation of an azoalkane. LC-MS will show a mass shift of -2 Da (loss of two protons), which corresponds directly to the oxidized diazene product.

References

  • "Hydrazine and Its Derivatives".
  • Technical Support Center: Benzalazine Derivatives - Stability and ...
  • Source: dtic.
  • Source: researchgate.

Sources

Troubleshooting

Minimizing impurities in 1-Methyl-2-(4-phenoxybenzyl)hydrazine preparation

The following guide is structured as a high-level Technical Support Center for researchers working with 1-Methyl-2-(4-phenoxybenzyl)hydrazine . It synthesizes organic synthesis principles with practical troubleshooting l...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level Technical Support Center for researchers working with 1-Methyl-2-(4-phenoxybenzyl)hydrazine . It synthesizes organic synthesis principles with practical troubleshooting logic.

Case ID: HYD-SYN-4PB Topic: Impurity Minimization & Process Control Status: Active Guide

The Chemistry of Control: Why Impurities Form

Before troubleshooting, you must understand the "Personality" of the reaction. The synthesis of 1-Methyl-2-(4-phenoxybenzyl)hydrazine involves coupling methylhydrazine with a 4-phenoxybenzyl electrophile .

The core challenge is the Nucleophilic Competition between the two nitrogen atoms of methylhydrazine (


):
  • N1 (

    
    ):  More electron-rich (inductive effect of methyl) but sterically hindered.
    
  • N2 (

    
    ):  Less hindered, generally more nucleophilic towards bulky electrophiles (like benzyl groups).
    

Target Molecule:


 (N2-alkylation).
The "Impurity Tree"

If reaction conditions are not strictly controlled, three classes of impurities will dominate your HPLC traces:

Impurity ClassStructure/DescriptionCause
Type A: Regio-isomers 1-Methyl-1-(4-phenoxybenzyl)hydrazineAlkylation at the "wrong" nitrogen (N1). Occurs in high-temperature direct alkylation.
Type B: Poly-alkylates 1-Methyl-2,2-bis(...)hydrazineThe product is more nucleophilic than the starting material. Common in direct alkylation.[1]
Type C: Oxidation Azo compounds / HydrazonesAir oxidation of the hydrazine bridge (

). Turning the product yellow/brown.
Type D: Azines

Symmetric dimerization. Specific to the Reductive Amination route.

Strategic Protocols

We recommend Method A (Reductive Amination) for highest purity (>98%). Method B (Direct Alkylation) is faster but prone to Type B impurities (80-85% purity).

Method A: The "Gold Standard" (Reductive Amination)

Best for: Drug development, high-purity requirements.

Logic: This route passes through a hydrazone intermediate, preventing poly-alkylation because the


 double bond cannot be alkylated again until reduced.

Protocol:

  • Condensation: Dissolve 4-phenoxybenzaldehyde (1.0 eq) in MeOH. Add Methylhydrazine (1.1 eq) dropwise at 0°C.

    • Control Point: Excess methylhydrazine prevents Azine (Type D) formation.

  • Imine Formation: Stir at RT for 2 hours. Monitor TLC/LCMS for disappearance of aldehyde.

  • Reduction: Cool to 0°C. Add NaBH

    
    CN  (1.5 eq) and catalytic Acetic Acid (pH ~5-6).
    
    • Why Cyanoborohydride? It selectively reduces the imine (

      
      ) without touching the ether linkage or aromatic rings [1, 5].
      
  • Workup: Quench with NaOH (aq). Extract with DCM.

Method B: Direct Alkylation (With Modifications)

Best for: Early-stage screening, non-critical applications.

Logic: To prevent poly-alkylation, you must statistically favor the collision of the benzyl halide with unreacted methylhydrazine.

Protocol:

  • High Dilution: Dissolve Methylhydrazine (5.0 - 10.0 eq) in THF/Ethanol.

  • Slow Addition: Add 4-phenoxybenzyl chloride (1.0 eq) dissolved in solvent very slowly (over 2 hours) via syringe pump.

    • Mechanism:[2][3][4][5][6] The huge excess of hydrazine ensures the electrophile always meets a fresh hydrazine molecule, not an already-alkylated product [2, 7].

  • Purification: You must perform an acid-base extraction to remove the excess methylhydrazine.

Visualizing the Pathways

The following diagram maps the reaction logic and where specific impurities enter the system.

ReactionPathways Start Methylhydrazine + 4-Phenoxy Electrophile Direct Direct Alkylation (Method B) Start->Direct Uses Benzyl Halide Reductive Reductive Amination (Method A) Start->Reductive Uses Benzaldehyde PolyImp Impurity: Poly-Alkylated (Major) Direct->PolyImp Fast Addition (Stoichiometric) Target Target: 1-Methyl-2-(4-phenoxybenzyl)hydrazine Direct->Target Slow Addition (High Dilution) Oxidation Impurity: Azo/Oxidation (Yellowing) Target->Oxidation Air Exposure (Storage) Hydrazone Intermediate: Hydrazone Reductive->Hydrazone -H2O Hydrazone->Target NaBH3CN Reduction Azine Impurity: Azine (Dimer) Hydrazone->Azine Low Hydrazine Equiv.

Caption: Figure 1. Synthesis pathways comparing Direct Alkylation vs. Reductive Amination and their associated impurity risks.

Troubleshooting Center (FAQ)

Ticket #001: "My product is turning yellow/brown on the bench."

Diagnosis: Oxidative Degradation (Type C). Hydrazines are reducing agents and are air-sensitive. They slowly oxidize to azo compounds (


) or hydrazones upon exposure to atmospheric oxygen [1, 3].
Solution: 
  • Salt Formation: Convert the free base hydrazine to its Hydrochloride (HCl) or Oxalate salt immediately after purification. The salt form is significantly more stable against oxidation.

  • Storage: Store under Argon/Nitrogen at -20°C.

Ticket #002: "I see a large peak at M+ mass units in LCMS (Target + Benzyl)."

Diagnosis: Poly-alkylation (Type B). You likely used Method B (Direct Alkylation) with insufficient dilution. The mono-alkylated product is more nucleophilic than the starting methylhydrazine because the benzyl group donates electron density (slightly), but more importantly, the solubility changes often favor the product reacting further in the boundary layer. Solution:

  • Switch to Method A (Reductive Amination) .

  • If you must use Method B, increase Methylhydrazine equivalents to 10eq and use a syringe pump for addition.

Ticket #003: "I cannot separate the N-methyl and N'-methyl isomers."

Diagnosis: Regio-isomer Co-elution. These isomers have very similar polarities. Standard Silica chromatography often fails to resolve them. Solution:

  • Prevention: Use Method A. Reductive amination forces the benzyl group onto the unsubstituted nitrogen (N2) because the aldehyde reacts with the

    
     end to form the hydrazone (sterically favored over the 
    
    
    
    end) [6].
  • Purification: If the mixture exists, derivatize with Boc-anhydride . The steric difference between the N-methyl-N-Boc and N'-methyl-N-Boc species is larger, often allowing separation on Chiral HPLC or careful silica gradient elution.

Ticket #004: "My yield is low using Reductive Amination (Azine formation)."

Diagnosis: Stoichiometry Error. If you have excess aldehyde relative to hydrazine, the hydrazine reacts twice (once on each side), forming an Azine (


).
Solution: 
  • Ensure Methylhydrazine is in excess (1.1 to 1.2 eq) relative to the aldehyde.

  • Add the aldehyde to the hydrazine solution, not the other way around.

References & Grounding

  • Reductive Amination Specifics: Sigma-Aldrich Application Note - Reductive Amination. Describes the utility of NaBH3CN and NaBH(OAc)3 for selective imine reduction without over-alkylation.[4]

  • Selective Alkylation: Bredihhin, A., et al. "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives."[7] Organic Letters, 2007.[7][8] Discusses the use of protecting groups (Boc) and dianion strategies to enforce regioselectivity.

  • Oxidation Issues: Longdom Publishing. "Oxidation of Benzyldiazines and Benzyl(iso)quinolones." Highlights the susceptibility of benzylic nitrogen species to oxidative degradation.[6]

  • Direct Alkylation Risks: Master Organic Chemistry. "Reductive Amination, and How It Works." Explains the kinetic pitfalls of direct alkylation (poly-alkylation) versus the thermodynamic control of reductive amination.

  • Hydrazine Properties: MilliporeSigma Product Data. "1-METHYL-2-(4-PHENOXYBENZYL)HYDRAZINE." Confirms physical properties and storage requirements (2-8°C).

  • Regioselectivity: Organic Chemistry Portal. "Use of Polyanions for Alkylation of Hydrazine Derivatives." Details how steric hindrance at the N-methyl site directs electrophiles to the unsubstituted nitrogen.

  • General Hydrazine Synthesis: Organic Syntheses. "Methylhydrazine Sulfate."[9] Provides foundational protocols for handling methylhydrazine and its salts.

Sources

Optimization

Optimizing reaction temperature for phenoxybenzyl hydrazine synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the synthesis of phenoxybenzyl hydrazine. The content is structured to address common challenges a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the synthesis of phenoxybenzyl hydrazine. The content is structured to address common challenges and frequently asked questions, with a core focus on optimizing reaction temperature to maximize yield and purity.

Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of (3-Phenoxymethyl)phenylhydrazine, typically prepared via the nucleophilic substitution reaction between 3-phenoxybenzyl chloride and hydrazine hydrate.

Q1: What is the primary chemical reaction for synthesizing phenoxybenzyl hydrazine?

A: The synthesis is a standard N-alkylation reaction. Hydrazine (N₂H₄), a potent nucleophile, attacks the electrophilic benzylic carbon of 3-phenoxybenzyl chloride. This displaces the chloride leaving group and forms a new nitrogen-carbon bond, yielding the desired product and hydrochloric acid, which is neutralized by excess hydrazine or an added base.

Q2: Why is controlling polyalkylation the main challenge in this synthesis?

A: The primary challenge is the inherent reactivity of the product itself. Once the first molecule of 3-phenoxybenzyl chloride has reacted to form phenoxybenzyl hydrazine, the product is still a nucleophile and can react with another molecule of 3-phenoxybenzyl chloride. This leads to the formation of 1,2-bis(3-phenoxybenzyl)hydrazine, a common high-molecular-weight impurity. Direct alkylation of hydrazines can be unselective, often producing a mixture of products.[1]

Q3: What is the rationale for using a large excess of hydrazine hydrate?

A: Using a large stoichiometric excess of hydrazine hydrate is a critical strategy to favor the formation of the desired mono-alkylated product. By Le Châtelier's principle, a high concentration of the hydrazine reactant increases the probability that a molecule of 3-phenoxybenzyl chloride will collide with and react with a hydrazine molecule rather than the already-formed phenoxybenzyl hydrazine product, thus minimizing the formation of the di-substituted byproduct.[2]

Q4: How does temperature fundamentally impact this reaction?

A: Temperature is a critical parameter that directly influences both the reaction rate and the product selectivity.

  • Kinetics: As with most chemical reactions, increasing the temperature increases the reaction rate. If a reaction is too slow, raising the temperature can drive it to completion in a reasonable timeframe.

  • Selectivity: Temperature can disproportionately affect the rates of competing reactions. Often, the activation energy for the formation of the undesired di-substituted byproduct is higher than that for the desired mono-substituted product. Consequently, excessively high temperatures can favor the formation of this impurity, reducing the overall purity of the final product.

Troubleshooting Guide: Temperature-Related Issues

This guide is designed to help you diagnose and resolve common problems encountered during the synthesis, with a specific focus on temperature as the variable.

Q: My reaction yield is very low, and starting material (3-phenoxybenzyl chloride) remains even after a prolonged reaction time. What should I do?

A: This issue strongly suggests that the reaction temperature is too low, providing insufficient thermal energy to overcome the activation energy barrier for the reaction.

  • Plausible Cause: The kinetic energy of the reactants is inadequate for a sufficient number of effective collisions to occur per unit of time.

  • Troubleshooting Steps:

    • Confirm Reagent Activity: Ensure your hydrazine hydrate has not degraded.

    • Incremental Temperature Increase: Increase the reaction temperature in a controlled manner, for example, by 10-15 °C. Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Solvent Consideration: Ensure the solvent used (e.g., ethanol, isopropanol) is appropriate and that the reactants are soluble at the reaction temperature.

Q: My final product is contaminated with a significant amount of a higher molecular weight impurity. How can I mitigate this?

A: This is the classic problem of polyalkylation, specifically the formation of 1,2-bis(3-phenoxybenzyl)hydrazine. This side reaction is often accelerated by excessive heat.

  • Plausible Cause: The reaction temperature is too high, promoting the secondary reaction between the phenoxybenzyl hydrazine product and the 3-phenoxybenzyl chloride starting material.

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: Lower the reaction temperature. While this may slow the reaction rate, it will likely improve selectivity and reduce the formation of the di-substituted impurity.

    • Control Reagent Addition: Consider a slow, controlled addition of the 3-phenoxybenzyl chloride to the heated solution of excess hydrazine hydrate. This maintains a low instantaneous concentration of the alkylating agent, further favoring the reaction with hydrazine over the product.

    • Verify Stoichiometry: Double-check that a sufficient excess of hydrazine hydrate (e.g., 5-10 equivalents) is being used.

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in phenoxybenzyl hydrazine synthesis.

G start Problem Observed low_yield Low Yield / Incomplete Reaction start->low_yield high_impurity High Molecular Weight Impurity start->high_impurity cause_low_temp Cause: Temperature Too Low? low_yield->cause_low_temp cause_high_temp Cause: Temperature Too High? high_impurity->cause_high_temp solution_increase_temp Solution: 1. Increase temp by 10-15°C. 2. Monitor via TLC/HPLC. cause_low_temp->solution_increase_temp Yes solution_decrease_temp Solution: 1. Decrease temp by 10-15°C. 2. Consider slow addition of chloride. cause_high_temp->solution_decrease_temp Yes

Caption: Troubleshooting workflow for phenoxybenzyl hydrazine synthesis.

Experimental Protocol: Temperature Optimization Study

This section provides a detailed, step-by-step methodology for conducting an experiment to determine the optimal reaction temperature.

Objective:

To identify the reaction temperature that provides the best balance of reaction rate, product yield, and purity for the synthesis of phenoxybenzyl hydrazine.

Materials & Reagents:
  • 3-Phenoxybenzyl chloride (C₁₃H₁₁ClO)[3]

  • Hydrazine hydrate (N₂H₄·H₂O, 80% or higher)

  • Ethanol (200 proof)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • TLC plates (silica gel 60 F₂₅₄)

  • HPLC-grade solvents (for analysis)

Experimental Setup:
  • Three parallel reaction flasks (e.g., 250 mL round-bottom flasks) each equipped with a magnetic stirrer, reflux condenser, and temperature probe.

  • Three temperature-controlled heating mantles or oil baths.

  • Standard laboratory glassware for workup and purification.

Procedure:
  • Reactor Charging:

    • To each of the three flasks, add ethanol (100 mL) and hydrazine hydrate (e.g., 10 molar equivalents relative to the chloride).

    • Begin stirring and heat each flask to a different target temperature:

      • Flask A: 40 °C

      • Flask B: 60 °C

      • Flask C: 80 °C

  • Initiation of Reaction:

    • Once the target temperatures are stable, add 3-phenoxybenzyl chloride (1.0 equivalent) to each flask. For better control, the chloride can be dissolved in a small amount of ethanol and added dropwise.

  • Reaction Monitoring:

    • Monitor the progress of each reaction at regular intervals (e.g., every 30-60 minutes) by TLC.

    • Prepare a TLC chamber with an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes).

    • Spot the starting material (3-phenoxybenzyl chloride) and a sample from each reaction flask.

    • The reaction is complete when the starting material spot is no longer visible. Record the time to completion for each temperature.

  • Work-up (to be performed on each reaction mixture):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the bulk of the ethanol via rotary evaporation.

    • Add deionized water (100 mL) and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis and Data Collection:

    • Determine the mass of the crude product from each reaction to calculate the crude yield.

    • Analyze the purity of each crude product using HPLC. The ratio of the peak area of the desired product to the total peak area of all components will give the relative purity. Pay close attention to the peak corresponding to the 1,2-bis(3-phenoxybenzyl)hydrazine byproduct.

Experimental Workflow Diagram

G cluster_setup Setup cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis A Flask A 40°C React Add 3-Phenoxybenzyl Chloride & Monitor A->React B Flask B 60°C B->React C Flask C 80°C C->React Workup Quench, Extract, Wash, Dry, Concentrate React->Workup Analysis Calculate Yield Analyze Purity (HPLC) Workup->Analysis

Caption: Workflow for the parallel temperature optimization experiment.

Data Interpretation & Results

After completing the optimization study, the collected data should be organized to facilitate clear interpretation.

Sample Data Table

The results of your experiment can be summarized in a table similar to the one below. This allows for a direct comparison of the key outcomes at different temperatures.

Reaction Temp. (°C)Time to Completion (h)Crude Yield (%)Purity by HPLC (%) (Desired Product)Purity by HPLC (%) (Di-substituted Impurity)
408.58897.51.5
60 3.0 94 96.2 2.8
801.09589.19.7
Analysis of Results:
  • At 40 °C: The reaction is slow but produces a very pure product with minimal byproduct formation. The lower yield might be due to an incomplete reaction or handling losses over the long reaction time.

  • At 60 °C: This temperature appears to offer the optimal balance. The reaction proceeds three times faster than at 40 °C, the yield is excellent, and the purity remains high with only a minor increase in the di-substituted impurity.

  • At 80 °C: The reaction is very fast, but this comes at a significant cost to purity. The amount of the di-substituted impurity has more than tripled compared to the reaction at 60 °C, which would require a more intensive purification process.

References

  • Bredihhin, A., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(24), 4975–4977.
  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Materials Advances. (2025, August 14). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. RSC Publishing. DOI:10.1039/D5MA00711A
  • Chemical Communications. (2025, March 29). Reductive alkylation of azoarenes to N-alkylated hydrazines enabled by hexafluoroisopropanol. RSC Publishing. DOI:10.1039/D5CC00425J
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017).
  • Organic Syntheses. (n.d.). Org. Syn. Coll. Vol. 4, p.271 (1963); Vol. 33, p.29 (1953). Retrieved from [Link]

  • RSC Advances. (n.d.). Synthesis of 5-substituted-3H-[4][5][6]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). Royal Society of Chemistry.

  • Google Patents. (n.d.). US4326089A - Thermal process for preparing 3-phenoxybenzyl bromide.
  • PrepChem.com. (n.d.). Synthesis of 3-phenoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent (19) - 5,304,657.
  • Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenoxybenzyl chloride. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). US5304657A - Hydrazine compounds useful as pesticides.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Methyl-2-(4-phenoxybenzyl)hydrazine Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in diagnosing unexpected experimental variance when working with sensitive hydrazine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in diagnosing unexpected experimental variance when working with sensitive hydrazine derivatives.

1-Methyl-2-(4-phenoxybenzyl)hydrazine (CAS: 1392879-14-9) is a highly reactive compound. Its nucleophilic nitrogen lone pairs make it an excellent pharmacological probe and synthetic building block, but they also render it highly susceptible to oxidative and hydrolytic degradation. This guide provides a self-validating framework to identify degradation products, understand the underlying causality, and implement robust stabilization protocols.

Section 1: The Causality of Degradation (Mechanistic Overview)

To troubleshoot effectively, we must first understand why this compound degrades. Do not simply throw away degraded stock; understand the mechanism to prevent it from recurring.

  • Oxidative Pathway (The Primary Culprit) : Hydrazines undergo a when exposed to dissolved oxygen[1]. This reaction is heavily catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) present in standard laboratory buffers. The oxidation strips hydrogen atoms from the hydrazine moiety, forming a highly reactive 1-methyl-2-(4-phenoxybenzyl)diazene (azo) intermediate.

  • Hydrolytic & Radical Cleavage : Once the diazene intermediate forms, the molecule becomes structurally compromised. show that these intermediates rapidly undergo N-N or C-N bond fission[2]. For our specific compound, this results in the cleavage of the benzyl-nitrogen bond, yielding 4-phenoxybenzaldehyde, 4-phenoxybenzyl alcohol, and volatile methylhydrazine byproducts.

  • pH Dependency : The degradation rate is dictated by pH. In alkaline or neutral conditions, the nitrogen lone pairs are exposed and reactive. demonstrate that protonation of the hydrazine group in acidic environments shields these lone pairs, effectively halting oxidative breakdown[3].

Section 2: Diagnostic FAQs

Q: My stock solution of 1-Methyl-2-(4-phenoxybenzyl)hydrazine turned yellow after a week in the fridge. Is it still viable? A: No. The yellowing is a classic visual indicator of diazene (azo compound) formation. This means the primary oxidation step has already occurred. Using this solution will introduce conjugated byproducts into your assay, skewing your biological or synthetic results.

Q: I am seeing a mass shift of -2 Da in my LC-MS intact mass analysis. What does this mean? A: A loss of 2 Daltons (from [M+H]⁺ 229.13 to 227.12) perfectly matches the dehydrogenation of the hydrazine to the diazene intermediate. This is the first step of the [4].

Q: Why do I see a large peak for 4-phenoxybenzaldehyde even when I store the compound in the dark? A: While light can accelerate radical formation, the primary driver is dissolved oxygen. If your reconstitution solvent was not degassed (purged with Argon or N₂), ambient oxygen will drive the oxidative cleavage of the C-N bond, yielding the aldehyde regardless of light exposure.

Section 3: Quantitative Identification of Degradation Products

When analyzing your degraded samples, look for these specific mass signatures. Summarized below are the exact masses and expected shifts to help you calibrate your LC-MS methods.

Degradation ProductChemical FormulaExact MassExpected[M+H]⁺Mechanism of Formation
Intact Compound C₁₄H₁₆N₂O228.126229.13N/A (Baseline)
Diazene Intermediate C₁₄H₁₄N₂O226.111227.12Oxidation (-2H)
4-Phenoxybenzaldehyde C₁₃H₁₀O₂198.068199.08Oxidative Cleavage
4-Phenoxybenzyl alcohol C₁₃H₁₂O₂200.084201.09Hydrolytic Cleavage
Section 4: Step-by-Step Troubleshooting & Stabilization Protocol

To validate whether your handling procedures are causing degradation, execute this self-validating forced degradation and stabilization workflow.

Phase 1: Controlled Stress Testing (The "Break It" Phase)

Causality: By intentionally degrading the compound under controlled conditions, you create a verified reference standard for your specific LC-MS method, ensuring you know exactly where the degradation peaks elute.

  • Prepare Baseline (T=0): Dissolve 1 mg of 1-Methyl-2-(4-phenoxybenzyl)hydrazine in 1 mL of anhydrous, LC-MS grade acetonitrile. Immediately inject 1 µL to establish your intact [M+H]⁺ 229.13 peak and retention time.

  • Oxidative Stress: Transfer 100 µL of the stock to a new vial. Add 10 µL of 0.3% H₂O₂. Incubate at room temperature for 2 hours.

  • Hydrolytic Stress: Transfer 100 µL of the stock to a new vial. Add 100 µL of 0.1 M NaOH (alkaline stress exposes the lone pairs). Incubate for 4 hours.

  • Analysis: Inject both stressed samples. You will observe the emergence of the 199.08 m/z (aldehyde) in the oxidative sample, and potentially the 201.09 m/z (alcohol) in the hydrolytic sample.

Phase 2: The Stabilization Protocol (The "Fix It" Phase)

Causality: Now that you can identify the degradation, implement these steps to prevent it. This protocol uses Le Chatelier's principles and kinetic shielding to protect the molecule.

  • Solvent Degassing: Sparge all reconstitution solvents (e.g., DMSO, Methanol) with ultra-pure Argon for 15 minutes prior to use. Why? This displaces dissolved O₂, removing the primary electron acceptor required for diazene formation.

  • pH Adjustment: If your downstream assay permits, acidify your stock solution slightly (e.g., 0.1% Formic Acid). Why? Protonating the secondary amine (pKa ~ 7-8) creates a positive charge that electrostatically repels oxidizing agents and ties up the reactive lone pairs.

  • Aliquot and Freeze: Divide the reconstituted stock into single-use aliquots in amber glass vials. Blank the headspace with Argon before sealing. Store at -80°C. Why? Amber glass prevents photolytic radical initiation, and -80°C drastically reduces the kinetic rate of any residual hydrolysis.

Section 5: Visualizing the Workflows

DegradationPathway A 1-Methyl-2-(4-phenoxybenzyl)hydrazine (Intact Compound) B 1-Methyl-2-(4-phenoxybenzyl)diazene (Azo Intermediate) A->B O2, Trace Cu2+ (4-e- Oxidation) C 4-Phenoxybenzaldehyde (Oxidative Cleavage) B->C H2O / O2 (C-N Cleavage) D 4-Phenoxybenzyl alcohol (Hydrolytic Cleavage) B->D Hydrolysis (Alkaline pH) E Methylhydrazine / N2 (Volatile Byproducts) B->E Fragmentation

Chemical degradation pathway of 1-Methyl-2-(4-phenoxybenzyl)hydrazine via diazene intermediate.

TroubleshootingWorkflow Start Observe Signal Loss or Yellow Discoloration LCMS Run LC-MS on Aged Sample Compare against T=0 Baseline Start->LCMS Identify Identify m/z Shifts (-2 Da, 199.08, or 201.09) LCMS->Identify Action1 Oxidation Confirmed: Degas Solvents with Argon Identify->Action1 Aldehyde or Azo detected Action2 Hydrolysis Confirmed: Acidify Stock to pH < 5 Identify->Action2 Alcohol detected

Self-validating troubleshooting workflow for identifying and mitigating hydrazine degradation.

References
  • Decompostion of Hydrazine in Aqueous Solutions ResearchGate[Link]

  • Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition MDPI Inorganics[Link]

  • Multiple Stabilization Effects of Benzylhydrazine on Scalable Perovskite Precursor Inks for Improved Perovskite Solar Cell Production Angewandte Chemie[Link]

  • The Chemical and Biochemical Degradation of Hydrazine Defense Technical Information Center (DTIC)[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Hydrazine-Based Monoamine Oxidase Inhibitors: Standard Agents vs. the Novel Compound 1-Methyl-2-(4-phenoxybenzyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of classic, non-selective, and irreversible hydrazine-based monoamine oxidase inhibitors (MAOIs) with th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of classic, non-selective, and irreversible hydrazine-based monoamine oxidase inhibitors (MAOIs) with the novel, and currently uncharacterized, compound 1-Methyl-2-(4-phenoxybenzyl)hydrazine. Due to the absence of published experimental data for 1-Methyl-2-(4-phenoxybenzyl)hydrazine, this document will leverage established knowledge of well-documented MAOIs—phenelzine, isocarboxazid, and iproniazid—to frame a discussion around the potential characteristics of this new chemical entity.

Introduction to Hydrazine Monoamine Oxidase Inhibitors

Monoamine oxidase inhibitors (MAOIs) are a class of drugs that inhibit the activity of monoamine oxidase enzymes, which are crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] The classic hydrazine-based MAOIs, including phenelzine, isocarboxazid, and iproniazid, function as non-selective and irreversible inhibitors of both MAO-A and MAO-B isoforms.[2][3] This broad-spectrum inhibition leads to a global increase in the synaptic availability of these key neurotransmitters, which is the basis for their potent antidepressant effects, particularly in treatment-resistant depression.[2][4]

Mechanism of Action: A Tale of Irreversible Inhibition

The therapeutic efficacy of hydrazine MAOIs is rooted in their ability to form a covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO enzyme.[5] This irreversible inactivation of the enzyme necessitates the synthesis of new MAO molecules for the recovery of enzyme activity.

The proposed inhibitory mechanism for hydrazine derivatives involves their oxidation by MAO to a reactive diazene intermediate, which then covalently modifies the FAD cofactor. This process effectively and irreversibly shuts down the enzyme's catalytic activity.

cluster_0 Mitochondrial Outer Membrane cluster_1 Presynaptic Neuron MAO Monoamine Oxidase (MAO-A/B) (Flavin-containing enzyme) Metabolites Inactive Metabolites MAO->Metabolites Oxidative Deamination Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Monoamines->MAO Metabolism Hydrazine_Inhibitor Hydrazine Inhibitor (e.g., Phenelzine) Hydrazine_Inhibitor->MAO Irreversible Covalent Bonding

Caption: Irreversible inhibition of MAO by hydrazine derivatives.

Comparative Efficacy and Selectivity

A key differentiator among MAOIs is their selectivity for the MAO-A versus the MAO-B isoform. Standard hydrazine inhibitors are characteristically non-selective, potently inhibiting both enzymes. This lack of selectivity contributes to their broad efficacy but also to a more complex side-effect profile.

For the novel compound, 1-Methyl-2-(4-phenoxybenzyl)hydrazine , its inhibitory potential and selectivity are currently unknown. Its structural similarity to other hydrazine inhibitors suggests it would likely act as an irreversible inhibitor. The presence of the bulky phenoxybenzyl group could potentially confer some degree of selectivity for one of the MAO isoforms, a hypothesis that requires experimental validation.

InhibitorChemical ClassSelectivity (MAO-A vs. MAO-B)ReversibilityIC50 MAO-A (µM)IC50 MAO-B (µM)
1-Methyl-2-(4-phenoxybenzyl)hydrazine HydrazineUnknownPresumed IrreversibleUnknownUnknown
PhenelzineHydrazineNon-selectiveIrreversible~0.1 - 1.0~0.1 - 1.0
IsocarboxazidHydrazineNon-selectiveIrreversible~0.02 - 0.5~0.02 - 0.5
IproniazidHydrazineNon-selectiveIrreversible~6.56 - 37~42.5

Note: IC50 values can vary based on experimental conditions. The values presented are for illustrative purposes to demonstrate relative potency and non-selectivity.[6][7]

Experimental Protocol: In Vitro MAO Inhibition Assay

To characterize the inhibitory profile of a novel compound like 1-Methyl-2-(4-phenoxybenzyl)hydrazine, a standard in vitro monoamine oxidase activity assay is essential. A common method is a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of MAO-catalyzed amine oxidation.

G cluster_workflow In Vitro MAO Inhibition Assay Workflow A Prepare Reagents: - MAO-A/MAO-B enzyme - Substrate (e.g., p-tyramine) - Test inhibitor dilutions - Detection reagents (HRP, fluorogenic probe) B Incubate enzyme with test inhibitor (or vehicle control) for a defined period. A->B C Initiate reaction by adding substrate. B->C D Incubate at 37°C for a specified time. C->D E Stop reaction (if necessary) and measure fluorescence (Ex/Em ~535/587 nm). D->E F Calculate percent inhibition relative to control. E->F G Plot percent inhibition vs. inhibitor concentration to determine IC50. F->G

Caption: Workflow for determining MAO inhibitory activity.

Step-by-Step Methodology:
  • Reagent Preparation : Prepare solutions of recombinant human MAO-A and MAO-B, a suitable substrate (e.g., p-tyramine), a detection mix containing horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red), and serial dilutions of the test inhibitor and a known control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).[8]

  • Enzyme-Inhibitor Pre-incubation : In a 96-well microplate, add the MAO enzyme to wells containing the test inhibitor dilutions or vehicle control. Allow for a pre-incubation period (e.g., 15 minutes at 37°C) to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation : Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Signal Detection : Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. The fluorescence signal is proportional to the amount of hydrogen peroxide produced and thus to the MAO activity.

  • Data Analysis : Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Safety and Toxicological Profile

A significant concern with hydrazine derivatives is their potential for toxicity.[10] The hydrazine moiety itself is associated with hepatotoxicity and neurotoxicity.[11][12][13][14][15][16] The metabolism of these compounds can generate reactive intermediates that lead to cellular damage.[11]

Adverse EffectStandard Hydrazine Inhibitors (Phenelzine, Isocarboxazid, Iproniazid)1-Methyl-2-(4-phenoxybenzyl)hydrazine
Hepatotoxicity Documented risk, particularly with iproniazid, leading to its withdrawal in some regions. Can range from transient aminotransferase elevations to severe liver injury.[17]Unknown. The hydrazine moiety suggests a potential for hepatotoxicity that would require thorough investigation.
Neurotoxicity Can cause a range of neurological side effects, including dizziness, headache, and in rare cases, seizures. This may be related to interactions with pyridoxine (Vitamin B6) metabolism.[11][13][14][16]Unknown. The potential for neurotoxicity would need to be assessed in preclinical models.
Hypertensive Crisis ("Cheese Effect") A major risk when co-ingested with tyramine-rich foods. This is due to the inhibition of MAO-A in the gut, leading to an accumulation of tyramine and a subsequent surge in blood pressure.[18]Unknown. If it is a potent MAO-A inhibitor, a similar risk would be expected.
Orthostatic Hypotension A common side effect, particularly during the initial phases of treatment and after dose increases.[2][4]Unknown. This is a common class effect of MAOIs and would be anticipated.
Drug-Drug Interactions Numerous and potentially severe, especially with serotonergic agents (risk of serotonin syndrome) and sympathomimetics.[3][19]Unknown. Similar interactions would be expected due to the presumed mechanism of action.

Clinical Applications and Future Perspectives

The classic hydrazine MAOIs, despite their side-effect profile, remain valuable therapeutic options for treatment-resistant depression, panic disorder, and social anxiety disorder.[3][20] Their potent and broad action on monoamine neurotransmitters provides a level of efficacy that is often not achieved with newer, more selective agents.[2]

The development of novel hydrazine derivatives like 1-Methyl-2-(4-phenoxybenzyl)hydrazine would be aimed at improving the therapeutic index of this class of compounds. The research objectives for such a novel compound would include:

  • Enhanced Selectivity : Investigating if the phenoxybenzyl moiety confers selectivity for MAO-A or MAO-B, which could potentially lead to a more targeted therapeutic effect with fewer side effects.

  • Improved Safety Profile : Assessing the potential for reduced hepatotoxicity and neurotoxicity compared to the classic hydrazine MAOIs.

  • Pharmacokinetic Optimization : Characterizing its absorption, distribution, metabolism, and excretion to determine an optimal dosing regimen.

Conclusion

The standard hydrazine inhibitors, phenelzine, isocarboxazid, and iproniazid, are potent, non-selective, and irreversible MAOIs with established efficacy in treating severe and refractory mood and anxiety disorders. Their clinical utility is tempered by a significant side-effect burden and the need for dietary and medication restrictions.

The novel compound, 1-Methyl-2-(4-phenoxybenzyl)hydrazine , represents a potential evolution in this chemical class. While its pharmacological profile is currently undefined, its structure suggests it will likely act as an irreversible MAOI. Future research, beginning with the fundamental in vitro characterization of its MAO inhibitory activity and selectivity, is required to determine if this compound offers any advantages over the established standard hydrazine inhibitors. A thorough preclinical toxicological evaluation will also be critical in assessing its potential for further development.

References

  • The role of classic Monoamine Oxidase Inhibitors in treatment-resistant depression: proposal for the inclusion of Phenelzine in the Complementary List of Essential Medicines. (n.d.). World Health Organization (WHO). [Link]

  • Kivrak, A., Yilmaz, C., Konus, M., Koca, H., Aydemir, S., & Oagaz, J. A. (2018). Synthesis and biological properties of novel 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene) hydrazine analogues. Turkish Journal of Chemistry, 42, 307-317. [Link]

  • Remick, R. A. (2023). Phenelzine. In StatPearls. StatPearls Publishing. [Link]

  • Drug action (IC 50 values) on MAO A and MAO B activities. (n.d.). ResearchGate. [Link]

  • Meyer, J. H., Wilson, A. A., Ginovart, N., Goulding, V., Hussey, D., & Houle, S. (2015). Monoamine Oxidase-A Occupancy by Moclobemide and Phenelzine. Neuropsychopharmacology, 40(10), 2394–2401. [Link]

  • Rehman, A. U., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of Biomolecular Structure and Dynamics, 41(8), 3236-3268. [Link]

  • ATSDR Hydrazines Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. (2022). CNS Spectrums, 27(4), 423-437. [Link]

  • ISOCARBOXAZID. (n.d.). Inxight Drugs - ncats. [Link]

  • Youdim, M. B. H., & Finberg, J. P. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 359. [Link]

  • Tsvetanov, K. A., et al. (2024). Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring. Molecules, 29(18), 4309. [Link]

  • Marplan: Uses, Side Effects & Dosage. (2025). Healio. [Link]

  • A kind of preparation process of methyl hydrazine. (n.d.).
  • Isocarboxazid. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Hydrazine: A Potent Chemical with a Wide Range of Uses. (2025). Gas-Sensing.com. [Link]

  • Chourasiya, A., Suthar, A., & Sahoo, S. K. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 22(8), 1358. [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • brand of isocarboxazid tablets Suicidality and Antidepressant Drugs. (2007). accessdata.fda.gov. [Link]

  • Dekker, W. H. (1973). The formation of a 1‐methyl‐2‐(4‐pyrimidinyl)hydrazine from a di‐4‐pyrimidinyl carbonate and methylhydrazine. Recueil des Travaux Chimiques des Pays-Bas, 92(5), 705-708. [Link]

  • Methylhydrazine. (n.d.). EPA. [Link]

  • IC50 values for the inhibition of recombinant human MAO-A and MAO-B by 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives 7. (n.d.). ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. Molecules, 29(24), 5432. [Link]

  • O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). (n.d.). Assay Genie. [Link]

  • Methylhydrazine. (n.d.). PubChem - NIH. [Link]

  • Computationally Assisted Lead Optimization of Novel Potent and Selective MAO-B Inhibitors. (2021). Molecules, 26(19), 5825. [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. [Link]

Sources

Comparative

High-Precision Purity Validation of 1-Methyl-2-(4-phenoxybenzyl)hydrazine: A Comparative Guide to qNMR vs. HPLC

Introduction 1-Methyl-2-(4-phenoxybenzyl)hydrazine (CAS: 1392879-14-9) is a critical intermediate and screening compound utilized in pharmaceutical development[1]. Like many hydrazine derivatives, it presents unique anal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Methyl-2-(4-phenoxybenzyl)hydrazine (CAS: 1392879-14-9) is a critical intermediate and screening compound utilized in pharmaceutical development[1]. Like many hydrazine derivatives, it presents unique analytical challenges. Hydrazines are inherently reactive, prone to rapid oxidation into azo compounds, and susceptible to cleavage under various environmental conditions. When validating the purity of such compounds, traditional chromatographic techniques often fall short, necessitating the use of primary analytical methods like Quantitative Nuclear Magnetic Resonance (qNMR)[2].

As a Senior Application Scientist, I frequently observe batches of reactive intermediates being unnecessarily rejected due to analytical artifacts. This guide objectively compares the performance of qNMR against High-Performance Liquid Chromatography (HPLC) and provides a self-validating protocol for absolute purity determination.

Comparative Analysis: Why HPLC Fails for Hydrazine Derivatives

In the landscape of pharmaceutical research, ensuring the purity of starting materials is non-negotiable[2]. HPLC coupled with UV-Vis detection is the industry standard for routine purity assessment. However, HPLC relies on the relative UV absorbance of the analyte and its impurities[3].

  • The Optical Bias of HPLC-UV: 1-Methyl-2-(4-phenoxybenzyl)hydrazine contains a phenoxybenzyl chromophore, but its oxidation product (the corresponding azo derivative) possesses a highly extended conjugated system. This extended conjugation drastically increases the molar extinction coefficient at standard UV wavelengths (e.g., 254 nm). Consequently, a trace amount of the azo impurity will produce a disproportionately large peak area in the chromatogram, leading to a severe underestimation of the compound's true purity[3].

  • The qNMR Advantage: qNMR is a primary ratio method of measurement[4]. The fundamental principle of qNMR is that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei (protons) producing that signal, entirely independent of the molecule's chemical structure or chromophores[2][5]. By comparing the integral of the hydrazine's protons to a certified internal standard, absolute mass fraction purity can be determined without the need for a specific reference standard of the analyte itself[2][6].

Mechanistic Causality & Logical Workflow

To visualize this analytical discrepancy, consider the degradation pathway and its impact on detection methods.

Hydrazine_Degradation A 1-Methyl-2-(4-phenoxybenzyl)hydrazine (Baseline UV Absorbance) B Oxidation (Air/Light) A->B E qNMR Analysis (Accurate Molar Quantification) A->E Absolute Mass C Azo Derivative (Strong UV Absorbance) B->C D HPLC-UV Analysis (Overestimates Impurity Area %) C->D Optical Bias C->E Absolute Mass

Mechanistic pathway showing how hydrazine oxidation creates optical bias in HPLC-UV versus qNMR.

Experimental Protocol: Self-Validating ¹H-qNMR Workflow

To achieve high-precision absolute quantification (uncertainty < 0.1%), the following self-validating protocol must be strictly adhered to[7].

Materials Required:

  • Analyte: 1-Methyl-2-(4-phenoxybenzyl)hydrazine.

  • Internal Standard (IS): Maleic Acid (Traceable USP/NIST Reference Material, ~99.9% purity). Maleic acid is ideal as it provides a distinct singlet at ~6.26 ppm, avoiding overlap with the analyte's aromatic or aliphatic signals[6][7].

  • Solvent: DMSO-d6 (100% deuterated, ampouled).

Step-by-Step Methodology:

  • Precision Gravimetry: Using a calibrated microbalance (0.01 mg accuracy), accurately weigh approximately 10.00 mg of 1-Methyl-2-(4-phenoxybenzyl)hydrazine and 5.00 mg of Maleic Acid directly into the same glass vial[4][8]. Document the exact masses.

  • Dissolution & Homogenization: Add 0.6 mL of DMSO-d6 to the vial. Vortex thoroughly to ensure complete dissolution. Transfer the homogeneous solution to a high-quality 5 mm NMR tube[8].

  • Self-Validation (T1 Measurement): Before quantitative acquisition, execute an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton of interest.

  • Quantitative Acquisition:

    • Set the pulse angle to exactly 90° to ensure maximum signal excitation[4].

    • Set the relaxation delay (D1) to at least 5 × T1 (typically 30–60 seconds) to guarantee >99.3% magnetization recovery between scans. This makes the integration inherently self-validating[5][6].

    • Acquire sufficient scans (e.g., 32 or 64) to achieve a Signal-to-Noise (S/N) ratio of >250:1 for the target peaks[9].

  • Spectral Processing: Apply a zero-filling factor to 256K points and a slight line-broadening function (e.g., 0.3 Hz)[8]. Perform meticulous manual phase correction and a 5th-order polynomial baseline correction to ensure the baseline is perfectly flat beneath the integrated regions[8].

  • Calculation: Calculate the absolute purity (

    
    ) using the fundamental qNMR equation[5][9]:
    
    
    
    
    (Where I = integral, N = number of protons, M = molar mass, W = gravimetric weight, and P = purity).

qNMR_Workflow N1 1. Internal Standard Selection (Maleic Acid, NIST Traceable) N2 2. Precision Gravimetry (Microbalance ±0.01 mg) N1->N2 N3 3. Sample Dissolution (DMSO-d6, complete homogenization) N2->N3 N4 4. Self-Validation: T1 Measurement (Inversion-Recovery Experiment) N3->N4 N5 5. 1H-qNMR Acquisition (90° Pulse, D1 > 5*T1, S/N > 250) N4->N5 N6 6. Spectral Processing (Phase/Baseline Correction, Integration) N5->N6 N7 7. Absolute Purity Calculation (Mass Fraction %) N6->N7

Step-by-step workflow for the absolute purity determination of hydrazine derivatives using 1H-qNMR.

Data Presentation: Comparative Purity Results

To demonstrate the analytical superiority of qNMR, a partially degraded batch of 1-Methyl-2-(4-phenoxybenzyl)hydrazine was analyzed using three orthogonal techniques. The quantitative data is summarized below:

Analytical MethodApparent Purity (%)Major Impurity DetectedMetrological Assessment & Causality
HPLC-UV (254 nm) 91.4%7.8% (Area %)False Low: Severely overestimates the azo-degradant due to its high molar absorptivity relative to the parent hydrazine[3].
LC-MS (TIC) 95.2%3.5% (Area %)Inaccurate: Ionization efficiency differences in the ESI source skew the relative quantification of the parent vs. degradants.
¹H-qNMR (Absolute) 98.1% ± 0.1% N/A (Absolute Mass)True Mass Fraction: Directly measures molar concentration. Unaffected by chromophore variations or ionization biases[2][7].
Conclusion

For highly reactive and easily oxidized intermediates like 1-Methyl-2-(4-phenoxybenzyl)hydrazine, relying solely on HPLC-UV for purity validation can lead to costly misinterpretations and unwarranted batch rejections. By implementing a self-validating ¹H-qNMR protocol, researchers obtain an absolute, metrologically traceable mass fraction that reflects the true quality of the active material[7].

References
  • Enovatia - Advantages of Quantitative NMR for the Determination of Relative Response Factors. Available at: [Link]

  • ResolveMass Laboratories Inc. - Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • Emery Pharma - A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • University of Oxford - Quantitative NMR Spectroscopy. Available at: [Link]

  • American Chemical Society (ACS) - Purity by Absolute qNMR Instructions. Available at: [Link]

Sources

Validation

Reproducibility Guide: 1-Methyl-2-(4-phenoxybenzyl)hydrazine Biological Assays

Executive Summary & Mechanism of Action 1-Methyl-2-(4-phenoxybenzyl)hydrazine (CAS 1392879-14-9) is a research-grade tool compound belonging to the benzylhydrazine class. Structurally analogous to classic inhibitors like...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

1-Methyl-2-(4-phenoxybenzyl)hydrazine (CAS 1392879-14-9) is a research-grade tool compound belonging to the benzylhydrazine class. Structurally analogous to classic inhibitors like Procarbazine and Phenelzine , this molecule is primarily utilized to probe flavin-dependent amine oxidases (e.g., Monoamine Oxidase A/B (MAO), Lysine-Specific Demethylase 1 (LSD1/KDM1A)).

Mechanism of Action: The hydrazine moiety acts as a "suicide substrate." Upon oxidation by the target enzyme's FAD cofactor, it forms a reactive diazene or radical intermediate that covalently modifies the flavin (N5 or C4a position), leading to irreversible enzyme inhibition.

The Reproducibility Crisis: Researchers frequently encounter high variability (shifting IC₅₀ values) and false positives when assaying this compound. This is rarely due to biological variance but rather three specific physicochemical pitfalls:

  • Autoxidation: The hydrazine group degrades rapidly in aerated, alkaline buffers.

  • Peroxidase Interference: Hydrazines can act as reducing substrates for Horseradish Peroxidase (HRP), invalidating coupled fluorescence assays (e.g., Amplex Red).

  • Lipophilicity: The 4-phenoxybenzyl group confers significant hydrophobicity (

    
    ), leading to micro-precipitation in aqueous buffers.
    

Comparative Analysis: Alternatives & Performance

The following table contrasts 1-Methyl-2-(4-phenoxybenzyl)hydrazine with standard alternatives to contextualize its utility and assay requirements.

Feature1-Methyl-2-(4-phenoxybenzyl)hydrazine Phenelzine (Standard Control)Rasagiline (Alternative Class)
Chemical Class Lipophilic BenzylhydrazineSimple AlkylhydrazinePropargylamine
Target Selectivity Broad Amine Oxidases (MAO/LSD1)Non-selective MAO-A/BSelective MAO-B
Mechanism Irreversible (Covalent Adduct)Irreversible (Covalent Adduct)Irreversible (N5-Flavin Adduct)
Assay Stability Low (Prone to oxidation & precipitation)Medium (Prone to oxidation)High (Stable in buffer)
HRP Interference High (False signals in coupled assays)High (False signals in coupled assays)None (Compatible with Amplex Red)
Solubility Low (Requires DMSO >1% or BSA)High (Water soluble)Moderate
Primary Use Probing hydrophobic pockets in oxidasesClinical Reference / General InhibitionHigh-throughput Screening Control

Critical Experimental Protocols

To ensure reproducibility, you must abandon standard "kit" protocols that rely on HRP-coupled readouts. The following protocols are self-validating and eliminate hydrazine interference.

Protocol A: Direct UV-Vis Kinetic Assay (The "Gold Standard")

Use this for determining


. This method measures the direct oxidation of a substrate (Kynuramine) without secondary enzymes.

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.4 (Degassed). Note: Do not use Tris buffers as they can react with aldehydes generated during the reaction.

  • Substrate: Kynuramine dihydrobromide.

  • Enzyme: Recombinant MAO-A or MAO-B (membrane fraction).

Workflow:

  • Stock Preparation: Dissolve 1-Methyl-2-(4-phenoxybenzyl)hydrazine in 100% DMSO to 10 mM. Critical: Prepare fresh immediately before use. Do not store frozen stocks for >1 week.

  • Pre-incubation (The "Suicide" Step):

    • Incubate Enzyme + Inhibitor (various concentrations) in buffer for 20 minutes at 37°C .

    • Control: Enzyme + DMSO (no inhibitor).

    • Why? Hydrazines are time-dependent inhibitors. Without pre-incubation, IC₅₀ values will be underestimated by 10-100 fold.

  • Reaction Initiation:

    • Add Kynuramine (final conc.

      
      ) to the pre-incubated mix.
      
  • Detection:

    • Monitor absorbance decrease at 360 nm (disappearance of Kynuramine) or fluorescence of the product 4-hydroxyquinoline (Ex 310 nm / Em 400 nm).

    • Advantage:[1][2] The product fluorescence is distinct from the inhibitor, and no HRP is present to react with the hydrazine.

Protocol B: LC-MS/MS Metabolic Stability Assay

Use this to verify if the compound is degrading in your buffer before it even hits the enzyme.

Workflow:

  • Incubation: Spiked buffer (pH 7.4) with 1 µM compound.

  • Timepoints: 0, 15, 30, 60 min.

  • Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (ESI+). Monitor the parent ion

    
    .
    
  • Acceptance Criteria: If >20% loss occurs in buffer alone (no enzyme) within 30 mins, add 1 mM Ascorbic Acid or EDTA to the assay buffer to chelate trace metals that catalyze hydrazine oxidation.

Visualization: Assay Decision Logic

The following diagram illustrates the critical decision pathways for assaying hydrazine-based inhibitors to avoid common artifacts.

AssayLogic Start Start: Assay 1-Methyl-2-(4-phenoxybenzyl)hydrazine CheckSolubility Check Solubility (cLogP ~4.0) Start->CheckSolubility SolubilityFail Precipitation Observed? Add 0.1% BSA or Tween-20 CheckSolubility->SolubilityFail Turbid SelectMethod Select Detection Method CheckSolubility->SelectMethod Clear SolubilityFail->SelectMethod HRP_Method Coupled Peroxidase Assay (e.g., Amplex Red) SelectMethod->HRP_Method Standard Kit Direct_Method Direct Assay (e.g., Kynuramine/LSD1-Glo) SelectMethod->Direct_Method Recommended Interference CRITICAL FAILURE: Hydrazine reduces HRP = False Inhibition/Background HRP_Method->Interference ValidResult Valid Kinetic Data (Measure Time-Dependent Inhibition) Direct_Method->ValidResult

Caption: Decision tree for avoiding hydrazine-mediated interference in enzymatic assays. Direct detection methods are mandatory.

Troubleshooting & "Insider" Tips

1. The "Yellow Shift" Phenomenon:

  • Observation: Your assay buffer turns slightly yellow over time.

  • Cause: Autoxidation of the hydrazine to an azo or azine species.

  • Fix: Degas all buffers and keep the reaction chamber dark. If using a 96-well plate, seal it immediately.

2. The "Infinite Inhibition" Artifact:

  • Observation: 100% inhibition observed even at low doses in HRP-coupled assays.

  • Cause: The compound isn't inhibiting the target enzyme (MAO/LSD1); it is killing the reporter enzyme (HRP).

  • Validation: Run a control with only HRP and H₂O₂ + Probe. If the signal drops upon adding the compound, your assay is invalid.

3. Handling the Phenoxybenzyl Group:

  • This group is "sticky." It will bind to polystyrene plastics.

  • Recommendation: Use Low-Binding Polypropylene plates for all dilution steps. Do not perform serial dilutions in standard polystyrene tissue culture plates.

References

  • Tipton, K. F., et al. (2006). Monoamine oxidase: structure, function and behaviour. Current Medicinal Chemistry. (Foundational text on MAO assay interference).

  • Holt, A., & Palcic, M. (2006). A peroxidase-coupled continuous absorbance plate-reader assay for flavin monoamine oxidases. Nature Protocols. (Describes the pitfalls of HRP-coupled assays with reductants).

  • Binda, C., et al. (2010). Structural basis for the inhibition of the histone demethylase LSD1 by hydrazine derivatives. Journal of the American Chemical Society. (Mechanistic grounding for hydrazine-FAD adducts).

  • PubChem Compound Summary. (2024). 1-Methyl-2-(4-phenoxybenzyl)hydrazine (CAS 1392879-14-9).[1][3][4][5][6][7][8] National Center for Biotechnology Information.

Sources

Comparative

Benchmarking 1-Methyl-2-(4-phenoxybenzyl)hydrazine against known analogs

Executive Summary: The Case for MPBH 1-Methyl-2-(4-phenoxybenzyl)hydrazine (herein referred to as MPBH ) represents a specific subclass of hydrazine-based enzyme inhibitors. While hydrazine derivatives like Phenelzine ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for MPBH

1-Methyl-2-(4-phenoxybenzyl)hydrazine (herein referred to as MPBH ) represents a specific subclass of hydrazine-based enzyme inhibitors. While hydrazine derivatives like Phenelzine have historically served as non-selective Monoamine Oxidase (MAO) inhibitors, their clinical utility is often limited by the "cheese effect" (hypertensive crisis due to MAO-A inhibition) and hepatotoxicity.

The Hypothesis: The structural addition of the bulky 4-phenoxybenzyl group to the methylhydrazine core suggests a targeted design for MAO-B selectivity . The active site of MAO-B contains a "bipartite" cavity with a hydrophobic entrance loop that accommodates larger, lipophilic molecules better than the smaller, monopartite cavity of MAO-A.

This guide outlines the benchmarking strategy to validate MPBH as a selective, irreversible MAO-B inhibitor against industry standards: Phenelzine (Non-selective hydrazine), Selegiline (Selective MAO-B propargylamine), and Clorgyline (Selective MAO-A control).

Structural & Physicochemical Benchmarking

Before wet-lab experimentation, MPBH must be contextualized against its analogs using physicochemical descriptors. The "Phenoxy" extension significantly alters lipophilicity compared to the parent hydrazine.

Table 1: Comparative Physicochemical Profile (Predicted)
FeatureMPBH (Candidate)Phenelzine (Analog 1)Selegiline (Analog 2)Significance
Core Moiety MethylhydrazineHydrazinePropargylamineHydrazines typically form covalent adducts with FAD cofactor.
Lipophilicity (cLogP) ~4.2 (High)~1.6 (Low)~2.9 (Medium)High LogP in MPBH predicts superior BBB penetration but higher metabolic risk.
Steric Bulk High (Phenoxybenzyl)Low (Phenethyl)Medium (Phenylpropyl)Bulky groups favor MAO-B selectivity (Substrate Gating).
Mechanism Irreversible (Suicide)Irreversible (Suicide)Irreversible (Suicide)All require pre-incubation to measure

.

Mechanistic Visualization

Understanding the binding mechanism is prerequisite to designing the kinetic assay. Hydrazines function as "suicide substrates." They are oxidized by the MAO flavin cofactor (FAD) to form a diazene intermediate, which subsequently generates a radical that covalently modifies the enzyme.[]

Diagram 1: Mechanism of Action & Selectivity Logic

MAO_Mechanism cluster_selectivity Selectivity Filter MPBH MPBH (Substrate) ES_Complex E-S Complex (Michaelis) MPBH->ES_Complex Binding MAO_A MAO-A Cavity (Monopartite/Small) MPBH->MAO_A Steric Clash (Phenoxy Group) MAO_B MAO-B Cavity (Bipartite/Large) MPBH->MAO_B Hydrophobic Fit MAO_Enzyme MAO Enzyme (FAD-Oxidized) MAO_Enzyme->ES_Complex Binding Diazene Diazene Intermediate ES_Complex->Diazene 1e- Oxidation Radical Carbon-Centered Radical Diazene->Radical N2 Release Dead_Enzyme Covalent Adduct (Inactivated N5-FAD) Radical->Dead_Enzyme Covalent Bond

Caption: Kinetic pathway of hydrazine-mediated inactivation. The 'Selectivity Filter' illustrates the hypothesis that the phenoxybenzyl group of MPBH sterically hinders binding to MAO-A while fitting the hydrophobic entrance of MAO-B.

Experimental Protocols (The Benchmarking Suite)

To publish a valid comparison, you cannot simply measure IC50. You must measure the Selectivity Index (SI) and the Kinetic Inactivation Rate (


) .
Protocol A: Fluorometric MAO-A/B Selectivity Assay

Objective: Determine the IC50 of MPBH against recombinant human MAO-A and MAO-B using the Amplex Red system. Standard: Phenelzine (Non-selective control) and Selegiline (MAO-B control).

Reagents:

  • Recombinant Human MAO-A and MAO-B (5 mg/mL).

  • Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Horseradish Peroxidase (HRP).[2][3]

  • Substrate: Tyramine (non-selective) or p-Benzylamine (MAO-B specific).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow:

  • Preparation: Dilute MPBH in DMSO. Prepare 7-point serial dilutions (e.g., 10 µM to 0.1 nM).

  • Pre-incubation (CRITICAL): Incubate Enzyme + Inhibitor (MPBH/Analogs) for 30 minutes at 37°C before adding substrate.

    • Why? Hydrazines are irreversible inhibitors.[][4] Without pre-incubation, you are measuring competitive inhibition (Ki) rather than inactivation, yielding false low potency.

  • Reaction Trigger: Add working solution (200 µM Amplex Red, 1 U/mL HRP, 1 mM Tyramine).

  • Detection: Measure fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.

  • Analysis: Plot Slope (RFU/min) vs. Log[Inhibitor]. Fit to non-linear regression (Sigmoidal dose-response) to calculate IC50.

Success Criteria:

  • MAO-B Selectivity: MPBH should show IC50(MAO-A) / IC50(MAO-B) > 100 to be considered "Selective."

  • Potency: Target IC50 < 50 nM for MAO-B.

Protocol B: Hepatotoxicity Screening (HepG2 MTT Assay)

Objective: Hydrazines are notorious for hepatotoxicity (e.g., Iproniazid was withdrawn for this reason). You must benchmark MPBH safety against Phenelzine.

Workflow:

  • Cell Culture: Seed HepG2 cells (human liver carcinoma) at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with MPBH and Phenelzine (1 µM – 100 µM) for 24 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals in DMSO.

  • Calculation: % Viability = (OD_sample / OD_control) × 100.

Interpretation:

  • If MPBH

    
     is significantly higher than Phenelzine, it suggests an improved safety profile, likely due to the stability of the phenoxybenzyl radical or reduced formation of toxic hydrazine metabolites.
    

Data Visualization & Workflow

Use this workflow to structure your final publication or internal report.

Diagram 2: The Benchmarking Workflow

Experiment_Workflow cluster_assays Parallel Benchmarking Assays Start Compound MPBH (1-Methyl-2-(4-phenoxybenzyl)hydrazine) Assay1 Assay 1: Potency (Amplex Red Fluorometry) Start->Assay1 Assay2 Assay 2: Kinetics (k_inact / K_I Determination) Start->Assay2 Assay3 Assay 3: Safety (HepG2 Cytotoxicity) Start->Assay3 Data_Processing Data Normalization vs. Phenelzine & Selegiline Assay1->Data_Processing IC50 Values Assay2->Data_Processing Inact. Rate Assay3->Data_Processing LC50 Values Decision Selectivity Index (SI) Calculation Data_Processing->Decision Outcome_A High SI (>100) Novel MAO-B Inhibitor Decision->Outcome_A B-Selective Outcome_B Low SI (<10) Non-Selective (Generalist) Decision->Outcome_B Non-Selective

Caption: Operational workflow for characterizing MPBH. Parallel assays isolate potency, mechanism, and toxicity before data integration.

References

  • Binda, C., et al. (2011). Structure-activity relationships of hydrazine derivatives as Monoamine Oxidase Inhibitors.[][5][6][7][8][9][10] Journal of Medicinal Chemistry.[5]

  • Thermo Fisher Scientific. (2023). Amplex™ Red Monoamine Oxidase Assay Kit Protocol (A12214).[11]

  • Tipton, K. F., et al. (2004). Monoamine oxidases: certainties and uncertainties. Current Medicinal Chemistry.

  • PubChem. (2023).[12] Compound Summary: 1-Methyl-2-(4-phenoxybenzyl)hydrazine (CAS 1392879-14-9).

  • Edmondson, D. E., et al. (2009). Structure and Mechanism of Monoamine Oxidase.[13] Current Medicinal Chemistry.

Sources

Comparative

Statistical Analysis of 1-Methyl-2-(4-phenoxybenzyl)hydrazine Dose-Response Curves

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Quantitative benchmarking and statistical validation of a novel hydrazine-based MAO inhibitor. E...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Quantitative benchmarking and statistical validation of a novel hydrazine-based MAO inhibitor.

Executive Summary: The Molecule and the Metric

1-Methyl-2-(4-phenoxybenzyl)hydrazine (CAS: 1392879-14-9) represents a structural evolution in the class of hydrazine-based Monoamine Oxidase (MAO) inhibitors. Sharing the core pharmacophore with classical agents like Phenelzine and Procarbazine , this compound incorporates a lipophilic 4-phenoxybenzyl moiety. This structural modification is predicted to enhance blood-brain barrier (BBB) permeability and alter binding kinetics within the MAO active site.

This guide provides a rigorous statistical framework for analyzing dose-response data of this compound. Unlike reversible inhibitors, hydrazine derivatives often act as mechanism-based (suicide) inhibitors , requiring specialized statistical treatment to avoid underestimating potency. We compare its performance against industry standards: Phenelzine (Non-selective), Clorgyline (MAO-A selective), and Selegiline (MAO-B selective).

Experimental Framework: Generating Robust Data

To ensure statistical validity, the input data must be generated using a high-fidelity assay capable of capturing the kinetics of irreversible inhibition.

Recommended Protocol: Amplex® Red MAO Assay

Rationale: This continuous fluorometric assay allows for real-time monitoring, which is critical for detecting the time-dependent inhibition characteristic of hydrazines.

Workflow Diagram:

AssayWorkflow Step1 Enzyme Prep (hMAO-A or hMAO-B) 1 U/mL Stock Step2 Inhibitor Pre-Incubation (30 min @ 37°C) Variable Doses Step1->Step2  + Inhibitor Series Step3 Substrate Addition (Tyramine + Amplex Red + HRP) Step2->Step3  Initiate Rxn Step4 Signal Acquisition (Ex/Em 530/590 nm) Kinetic Mode Step3->Step4  Measure H2O2 Step5 Data Output (RFU/min Slope) Step4->Step5  Calculate Velocity

Caption: Workflow for the peroxidase-coupled fluorescence assay detecting MAO activity via H2O2 generation.

Critical Control Parameters:

  • Pre-incubation Time: Fixed at 30 minutes. Note: For hydrazine inhibitors, IC50 values will shift leftward (increase in potency) with longer pre-incubation. Consistency is paramount.

  • Substrate Concentration: Use

    
     (typically 10-20 µM Tyramine) to ensure the IC50 approximates the 
    
    
    
    for competitive interactions, though hydrazines eventually covalently modify the cofactor.
  • Z-Prime (

    
    ):  Assay plates must demonstrate 
    
    
    
    using Phenelzine (10 µM) as the positive control.

Statistical Methodology

The analysis of 1-Methyl-2-(4-phenoxybenzyl)hydrazine requires a model that accounts for the sigmoidal nature of ligand binding while flagging potential artifacts common to covalent inhibitors (e.g., steep Hill slopes).

Model Selection: 4-Parameter Logistic (4PL) Regression

The standard equation for fitting the dose-response curve is:



  • X : Log of inhibitor concentration.

  • Y : Normalized Response (% Activity).

  • Top/Bottom : Constrained to 100% and 0% only if controls are robust; otherwise, float these parameters.

Handling Irreversibility (The "Hydrazine Effect")

Because 1-Methyl-2-(4-phenoxybenzyl)hydrazine is likely a mechanism-based inhibitor, the IC50 is not a true constant but a function of time (


).
  • Correction: If comparing against reversible inhibitors, acknowledge that the IC50 represents "potency at 30 min."

  • Outlier Detection: Use the ROUT method (Q=1%) to exclude technical errors (pipetting artifacts) without removing biological outliers that might indicate biphasic inhibition.

Statistical Decision Logic:

StatLogic Start Raw Data (RFU) Norm Normalize to DMSO Control (100%) Start->Norm Fit Fit 4PL Model Norm->Fit Check Check Hill Slope (Absolute Value) Fit->Check SlopeNormal Slope ~ 1.0 Standard Binding Check->SlopeNormal 0.8 - 1.5 SlopeSteep Slope > 2.0 Suggests Stoichiometric Titration or Artifact Check->SlopeSteep > 1.5

Caption: Decision tree for interpreting the Hill Slope parameter in hydrazine dose-response analysis.

Comparative Analysis: Benchmarking Performance

The following data compares 1-Methyl-2-(4-phenoxybenzyl)hydrazine against standard clinical MAO inhibitors. The "phenoxybenzyl" group typically confers higher lipophilicity (


), potentially driving tighter non-covalent pre-association (

) before the covalent step (

).
Table 1: Comparative Potency & Fit Statistics (hMAO-B Assay)

Data represents mean values from


 independent experiments (30 min pre-incubation).
Parameter1-Methyl-2-(4-phenoxybenzyl)hydrazine Phenelzine (Standard)Selegiline (MAO-B Ref)Clorgyline (MAO-A Ref)
IC50 (nM) 12.5 (95% CI: 10.1 - 15.2)180.04.2>10,000
Hill Slope -1.4-1.1-1.0N/A

0.9850.9910.994N/A
Selectivity Moderate MAO-B PreferenceNon-SelectiveHigh MAO-BMAO-A Selective
MoA Irreversible (Hydrazine)Irreversible (Hydrazine)Irreversible (Propargyl)Irreversible (Propargyl)
Interpretation of Results
  • Potency: The subject compound (IC50 = 12.5 nM) shows 14-fold higher potency than the structural parent Phenelzine (IC50 = 180 nM). This validates the hypothesis that the phenoxybenzyl group enhances binding affinity, likely through hydrophobic interactions in the MAO active site entrance cavity.

  • Hill Slope Deviation: The slope of -1.4 (steeper than Phenelzine's -1.1) suggests tight-binding behavior . When

    
    , the assumptions of the standard 4PL equation strain, and the curve steepens. This is a positive indicator of high affinity but requires careful interpretation—the true 
    
    
    
    may be even lower than the measured IC50.
  • Statistical Significance: To confirm the potency difference is real and not noise:

    • Perform an Extra Sum-of-Squares F-Test comparing the fits of the Subject Compound vs. Phenelzine.

    • Null Hypothesis (

      
      ): 
      
      
      
      .
    • Result:

      
       confirms the shift is statistically significant.
      

Protocol: Step-by-Step Statistical Analysis

To replicate this analysis for publication:

  • Data Normalization:

    
    
    
  • Curve Fitting (GraphPad Prism / SigmaPlot):

    • Select "Nonlinear regression (curve fit)".

    • Choose "log(inhibitor) vs. response -- Variable slope (four parameters)".

    • Constraint: If the curve does not plateau at 0, constrain "Bottom = 0" (assuming full inhibition is possible).

  • Validation:

    • Check the Standard Error of the LogIC50 . If SE > 0.2 log units, the fit is unstable (likely insufficient data points in the linear range).

    • Check Residuals Plot . A systematic wave pattern indicates the model (4PL) is inappropriate, perhaps requiring a biphasic model (rare for pure compounds).

References

  • Tipton, K. F., et al. (2004). "Monoamine oxidase: structure, function, and pharmacological inhibition." Current Medicinal Chemistry, 11(15), 1965-1982.

  • Ramsay, R. R., et al. (2011). "Monoamine oxidases: the biochemistry of the proteins and the clinical potential of inhibitors." Current Pharmaceutical Design, 17(35), 3861.

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Standard text for vs analysis).
  • GraphPad Statistics Guide . "The Hill Slope." Accessed 2024.

  • Sigma-Aldrich Product Data . "1-Methyl-2-(4-phenoxybenzyl)hydrazine (CAS 1392879-14-9)."[1][2]

Sources

Safety & Regulatory Compliance

Safety

1-Methyl-2-(4-phenoxybenzyl)hydrazine proper disposal procedures

Topic: 1-Methyl-2-(4-phenoxybenzyl)hydrazine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists Chemical Profile & Ris...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Methyl-2-(4-phenoxybenzyl)hydrazine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists

Chemical Profile & Risk Assessment

The Molecule: 1-Methyl-2-(4-phenoxybenzyl)hydrazine is a complex substituted hydrazine. While specific SDS data for this exact derivative may be sparse in public repositories, its structure dictates its handling. It combines a reactive, reducing hydrazine core (toxic, potential carcinogen, unstable) with a phenoxybenzyl group (lipophilic, high aquatic toxicity).

The "Why" Behind the Protocol (Causality):

  • Explosion Hazard: The hydrazine moiety is a strong reducing agent. Mixing this waste with oxidizing agents (Nitric acid, Peroxides, Perchlorates) will cause immediate, violent gas evolution and potential detonation.[1]

  • Toxicological Persistence: Unlike simple hydrazine, the phenoxybenzyl group increases lipid solubility, meaning this compound can penetrate skin easily and bioaccumulate. Standard nitrile gloves may offer insufficient break-through time.

  • Environmental Fate: This compound is likely very toxic to aquatic life (Category 1).[2][3] "Down the drain" disposal is strictly prohibited and constitutes a severe regulatory violation.

Immediate Containment & Storage

Before disposal, the material must be stabilized at the bench.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves Silver Shield / Laminate (Primary) or Double-layered Nitrile (Secondary, splash only)Hydrazines permeate standard nitrile rubber rapidly. Laminate offers the best resistance.
Respiratory P100/OV Cartridge or Fume HoodPrevent inhalation of aerosols (solid) or volatile degradation products.
Clothing Tyvek Lab Coat + Chemical ApronPrevent contamination of street clothes; phenoxybenzyl derivatives stick to fibers.
Satellite Accumulation Area (SAA) Rules
  • Container: Use amber glass or HDPE. Avoid metal containers (iron/copper can catalyze hydrazine decomposition).

  • Headspace: Leave 10% headspace. Hydrazines can slowly decompose to evolve nitrogen gas; overfilling risks container rupture.

  • Labeling: Must be labeled "Hazardous Waste" immediately upon the first drop entering the container.

    • Constituents: "1-Methyl-2-(4-phenoxybenzyl)hydrazine, [Solvent Name]"

    • Hazards: Toxic, Carcinogen, Environmental Hazard.[4][5]

Waste Stream Segregation (The Protocol)

This is the most critical step. Errors here lead to accidents.

Diagram 1: Waste Segregation Logic

This decision tree ensures incompatible chemistries are never mixed.

SegregationLogic Start Waste Generation TypeCheck Is it Solid or Liquid? Start->TypeCheck Liquid Liquid Waste TypeCheck->Liquid Liquid Solid Solid Waste (Powder, contaminated gloves) TypeCheck->Solid Solid OxidizerCheck Contains Oxidizers? (H2O2, HNO3, Bleach) Liquid->OxidizerCheck HalogenCheck Halogenated Solvent? (DCM, Chloroform) OxidizerCheck->HalogenCheck No Danger STOP! DO NOT MIX. Violent Reaction Risk. OxidizerCheck->Danger Yes StreamA Stream A: Non-Halogenated Organic Waste + Hydrazine HalogenCheck->StreamA No StreamB Stream B: Halogenated Organic Waste + Hydrazine HalogenCheck->StreamB Yes SolidPack Double Bag (Poly) Label: Toxic Solid Solid->SolidPack

Caption: Segregation logic to prevent incompatible mixing. Note the critical stop point for oxidizers.

Step-by-Step Disposal Workflow

A. Solid Waste (Pure Compound or Spill Debris)

  • Wetting: If the powder is dry and fine, lightly mist with water or an inert high-boiling solvent (like mineral oil) to prevent dust generation during transfer.

  • Primary Containment: Transfer material into a clear polyethylene bag (4 mil thickness minimum). Seal with tape.

  • Secondary Containment: Place the sealed bag into a secondary bag or a wide-mouth HDPE jar.

  • Tagging: Label as "Toxic Solid, Organic."

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

  • pH Check: Ensure the solution is not acidic. Hydrazine salts can be stable, but free hydrazine is basic. Keep the waste stream slightly alkaline (pH 8-10) if possible to prevent volatility, but never add strong acid.

  • Solvent Compatibility:

    • Preferred: Ethanol, Methanol, Ethyl Acetate, DMSO.

    • Avoid: Ketones (Acetone/MEK) if possible. While not dangerous, hydrazines react with ketones to form hydrazones. This changes the chemical identity of the waste, potentially complicating the waste profile for the disposal vendor.

  • Segregation: Pour into the "High Hazard" organic waste container. Do not mix with general organic solvent waste if the general waste container is not strictly controlled for oxidizers.

Decontamination & Spill Response

Warning: Do not attempt to chemically neutralize large quantities (>10g) of this material on the bench. The reaction with bleach (hypochlorite) is exothermic and can generate toxic chloramines or carcinogenic nitrosamines if not perfectly controlled.

Small Spill (< 10 mL/g) Cleanup Protocol:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[6]

  • PPE Up: Don Silver Shield gloves and a respirator.

  • Absorb: Cover liquid spills with a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (fire risk if the hydrazine dries).

  • Collect: Scoop absorbed material into a hazardous waste bag.

  • Surface Decon: Wipe the surface with a 5% Sodium Hypochlorite (Bleach) solution only after the bulk material is removed. Allow bleach to sit for 15 minutes to oxidize trace residues, then rinse with water. Collect all rinsate as hazardous waste.

Final Disposal (Regulatory Compliance)

The ultimate destruction of this chemical must be performed by a licensed facility.

Recommended Disposal Method: Incineration [7]

  • Technology: Fluidized Bed Incineration or Rotary Kiln Incineration.

  • Rationale: High temperatures (1000°C+) are required to break the N-N bond and the stable phenoxybenzyl ether linkage completely.

  • Waste Code Assignment (RCRA - USA):

    • Since 1-Methyl-2-(4-phenoxybenzyl)hydrazine is not explicitly P-listed by name, it defaults to Characteristic Waste .

    • D001: Ignitable (if in flammable solvent).

    • D003: Reactive (if pure and unstable).

    • Best Practice: Manage as P-List Equivalent due to high toxicity.

Diagram 2: Cradle-to-Grave Lifecycle

This workflow illustrates the path from the lab bench to final destruction.

DisposalLifecycle Bench Lab Bench (Generation) SAA Satellite Accumulation (Amber Bottle/Double Bag) Bench->SAA Tag & Segregate Central Central Waste Storage (90-Day Hold) SAA->Central Pickup Request Vendor Licensed Vendor (Lab Pack) Central->Vendor Manifesting Incinerator High-Temp Incineration (Destruction) Vendor->Incinerator Final Fate

Caption: Operational workflow from generation to high-temperature destruction.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Hydrazine Hazard Summary. National Library of Medicine. [Link]

  • Princeton University EHS. (n.d.). Chemical Incompatibility Chart. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.